2,16-Kauranediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJJGMPQYRNACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Scientific Journey of 2,16-Kauranediol: A Diterpenoid with Therapeutic Potential
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
2,16-Kauranediol, a tetracyclic diterpenoid belonging to the ent-kaurane class, has emerged as a molecule of significant interest within the scientific community. First identified in the mid-20th century, its unique chemical architecture and burgeoning portfolio of biological activities have positioned it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of this compound, with a particular focus on its isolation from natural sources, structural elucidation, and known biological effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.
Introduction
Ent-kaurane diterpenoids are a large and structurally diverse family of natural products, primarily found in the plant kingdom. These compounds are characterized by a tetracyclic carbon skeleton and have garnered considerable attention for their wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A notable member of this class is this compound, a molecule whose journey from a natural isolate to a subject of modern pharmacological investigation underscores the importance of natural products in the quest for novel therapeutic agents. This guide will delve into the technical details of this compound, providing researchers with a foundational understanding of its chemistry and biology.
Discovery and History
The initial discovery of a kaurane (B74193) diol with hydroxyl groups at the 2 and 16 positions is attributed to T. K. Razdan, G. L. Koul, and V. V. S. Murti in 1972. Their work, published in Phytochemistry, detailed the isolation of this diterpenoid from the medicinal plant Euphorbia hirta. This initial report laid the groundwork for future investigations into this class of compounds.
Decades later, a significant advancement in the understanding of this molecule came from a 2011 study by Shijun Yan and colleagues, also focusing on Euphorbia hirta. This research not only confirmed the presence of a this compound but also definitively established its stereochemistry as 2β,16α-dihydroxy-ent-kaurane . This clarification was crucial, as the biological activity of stereoisomers can vary significantly. The 2011 study employed modern spectroscopic techniques to provide a detailed structural elucidation, solidifying the chemical identity of this natural product.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| IUPAC Name | (ent)-Kaurane-2β,16α-diol | |
| Molecular Formula | C₂₀H₃₄O₂ | [1] |
| Molecular Weight | 306.49 g/mol | [1] |
| CAS Number | 34302-37-9 | |
| Appearance | White amorphous powder | [1] |
| Optical Rotation | [α]D²⁵ -35.7 (c 0.14, CHCl₃) | [1] |
Isolation and Purification
The isolation of 2β,16α-dihydroxy-ent-kaurane from Euphorbia hirta as described by Yan et al. (2011) provides a robust methodology for obtaining this compound from its natural source.
Experimental Protocol for Isolation
-
Extraction: The air-dried and powdered whole plants of Euphorbia hirta (5 kg) were extracted three times with 95% ethanol (B145695) (3 x 20 L) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract (280 g).
-
Solvent Partitioning: The crude extract was suspended in water and subjected to sequential partitioning with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography (Silica Gel): The ethyl acetate fraction (50 g) was chromatographed on a silica (B1680970) gel column (200-300 mesh) using a gradient elution system of chloroform-methanol (from 100:1 to 1:1, v/v) to yield several fractions.
-
Further Chromatographic Separation: Fraction 4 (8 g) was further subjected to silica gel column chromatography with a petroleum ether-acetone gradient (from 10:1 to 1:1, v/v).
-
Preparative Thin-Layer Chromatography (pTLC): The resulting sub-fractions were purified by preparative thin-layer chromatography using a developing solvent system of petroleum ether-acetone (3:1, v/v) to afford 2β,16α-dihydroxy-ent-kaurane (12 mg).[1]
Structure Elucidation
The definitive structure of 2β,16α-dihydroxy-ent-kaurane was elucidated using a combination of modern spectroscopic techniques.
Spectroscopic Data
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The molecular formula was established as C₂₀H₃₄O₂ based on the HRESIMS data, which showed a quasi-molecular ion peak [M+Na]⁺ at m/z 329.2451 (calculated for C₂₀H₃₄O₂Na, 329.2456).[1]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum revealed the presence of two tertiary methyl groups. The ¹³C NMR and DEPT spectra indicated 20 carbon signals, corresponding to two methyls, ten methylenes, four methines, and four quaternary carbons. The chemical shifts were consistent with an ent-kaurane skeleton.[1]
-
2D NMR Spectroscopy (HSQC, HMBC, and ROESY):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated the proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations observed in the HMBC spectrum were crucial for establishing the connectivity of the carbon skeleton and the positions of the hydroxyl groups at C-2 and C-16.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): The stereochemistry of the hydroxyl groups was determined through ROESY experiments. The correlation of H-2 with the α-oriented H-1 and H-3 indicated the β-orientation of the hydroxyl group at C-2. The correlation between H-15 and H-9, and the lack of correlation between H-17 and H-14β, confirmed the α-orientation of the hydroxyl group at C-16.[1]
-
Biological Activities and Therapeutic Potential
Ent-kaurane diterpenoids are known for their diverse pharmacological effects, and 2β,16α-dihydroxy-ent-kaurane is no exception. While research is ongoing, several studies have highlighted its potential in various therapeutic areas.
Anti-Inflammatory and Anti-Neuroinflammatory Activity
A study by Lee et al. (2015) investigated the anti-neuroinflammatory effects of 2β,16α-dihydroxy-ent-kaurane isolated from Pteris multifida. The compound demonstrated significant inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[2]
Table 1: Anti-Neuroinflammatory Activity of 2β,16α-dihydroxy-ent-kaurane
| Assay | Cell Line | IC₅₀ (µM) | Positive Control | Reference |
| Nitric Oxide (NO) Inhibition | BV-2 microglia | 18.3 ± 1.2 | L-NMMA (13.8 ± 0.7) | [2] |
Experimental Protocol for Nitric Oxide (NO) Inhibition Assay:
-
BV-2 microglia cells are seeded in 96-well plates and pre-treated with various concentrations of 2β,16α-dihydroxy-ent-kaurane for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.[2]
Cytotoxic Activity
While extensive studies on a wide range of cancer cell lines are yet to be conducted, preliminary research has indicated that 2β,16α-dihydroxy-ent-kaurane possesses cytotoxic properties. One study reported its activity against Ehrlich ascites tumor cells.[3] Further investigation into its anticancer potential is warranted.
Synthesis
To date, a dedicated total synthesis of 2β,16α-dihydroxy-ent-kaurane has not been extensively reported in the literature. However, the synthesis of various other ent-kaurane diterpenoids has been achieved, often involving complex multi-step reaction sequences. Microbial transformation offers a potential alternative for the synthesis of hydroxylated kauranes. For instance, the biotransformation of ent-kaur-16-en-19-ol by the fungus Cephalosporium aphidicola has been shown to produce hydroxylated kaurane derivatives. This approach could be explored for the targeted synthesis of 2β,16α-dihydroxy-ent-kaurane.
Conclusion and Future Directions
This compound, specifically the 2β,16α-dihydroxy-ent-kaurane stereoisomer, is a fascinating natural product with demonstrated biological activities, particularly in the realm of anti-inflammatory and anti-neuroinflammatory effects. The established protocols for its isolation and the detailed spectroscopic data for its characterization provide a solid foundation for further research.
Future investigations should focus on several key areas:
-
Comprehensive Biological Screening: A broader evaluation of its cytotoxic activity against a panel of human cancer cell lines, as well as its antimicrobial and antiviral potential, is needed to fully understand its therapeutic scope.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by 2β,16α-dihydroxy-ent-kaurane will be crucial for its development as a potential drug candidate.
-
Synthetic Strategies: The development of an efficient and scalable total synthesis or semi-synthetic routes will be essential for producing sufficient quantities for advanced preclinical and clinical studies and for creating analogues with improved activity and pharmacokinetic properties.
References
biosynthesis pathway of ent-kaurane diterpenoids
An In-depth Technical Guide to the Biosynthesis Pathway of ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurane diterpenoids represent a vast and structurally diverse class of natural products, built upon a distinctive tetracyclic hydrocarbon skeleton. These compounds are pivotal intermediates in the biosynthesis of gibberellins (B7789140), a class of essential plant hormones that regulate various aspects of growth and development.[1][2][3] Beyond their role in primary metabolism, specialized (or secondary) ent-kaurane diterpenoids exhibit a wide array of potent biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them attractive targets for drug discovery and development.[4][5][6][7]
This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to ent-kaurane diterpenoids, details the key enzymes involved, summarizes available quantitative data, and presents standardized experimental protocols for pathway elucidation and enzyme characterization.
The Core Biosynthetic Pathway
The biosynthesis of all ent-kaurane diterpenoids begins with the universal C20 precursor for diterpenes, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP) , which is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[1][2][8] The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs). This is followed by a series of oxidative modifications on the endoplasmic reticulum, which generate the foundational molecule ent-kaurenoic acid and its derivatives.
The initial steps of the pathway are outlined below:
Caption: The core biosynthetic pathway of ent-kaurenoic acid from GGPP.
Key Enzymes in the Pathway
The biosynthesis of ent-kaurane diterpenoids is orchestrated by several key enzymes located in different subcellular compartments.
| Enzyme | Abbreviation | Reaction Catalyzed | Cellular Location |
| ent-Copalyl Diphosphate Synthase | ent-CPS | GGPP → ent-Copalyl Diphosphate | Plastid[9] |
| ent-Kaurene Synthase | ent-KS | ent-Copalyl Diphosphate → ent-Kaurene | Plastid[9][10] |
| ent-Kaurene Oxidase | ent-KO | ent-Kaurene → ent-Kaurenol → ent-Kaurenal → ent-Kaurenoic Acid | Endoplasmic Reticulum[11][12] |
| ent-Kaurenoic Acid Hydroxylase | KAH | ent-Kaurenoic Acid → ent-7α-hydroxykaurenoic acid (Gibberellin path) OR ent-Kaurenoic Acid → Steviol (B1681142) (Steviol path) | Endoplasmic Reticulum[12][13] |
1. ent-Copalyl Diphosphate Synthase (ent-CPS): This Class II diTPS initiates the cyclization cascade. It catalyzes the protonation-initiated cyclization of the acyclic precursor GGPP to form the bicyclic intermediate ent-copalyl diphosphate (ent-CPP).[1][2][14] The enzyme contains a conserved DxDD motif essential for this activity.[15] In higher plants, ent-CPS is a monofunctional enzyme.[15]
2. ent-Kaurene Synthase (ent-KS): This Class I diTPS catalyzes the second and final cyclization step. It utilizes ent-CPP as a substrate, converting it into the tetracyclic hydrocarbon ent-kaurene.[1] This reaction proceeds through the ionization of the diphosphate group. In contrast to fungi where CPS and KS activities can be found on a single bifunctional protein, these are separate monofunctional enzymes in higher plants.[9][15][16]
3. ent-Kaurene Oxidase (ent-KO): ent-KO is a cytochrome P450 monooxygenase (CYP701A family) located on the outer envelope of the plastid and the endoplasmic reticulum.[11][17] It is a multifunctional enzyme that catalyzes three successive oxidation steps at the C-19 position of ent-kaurene, converting it first to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid.[11][18][19][20]
4. Further Modifying Enzymes: ent-kaurenoic acid is a critical branch point. From here, the pathway can diverge to produce either gibberellins or other specialized diterpenoids.[12]
-
ent-Kaurenoic Acid Oxidase (KAO): Another P450 enzyme (CYP88A family) that hydroxylates ent-kaurenoic acid, leading to the formation of GA12-aldehyde, a precursor for all gibberellins.[21][22]
-
ent-kaurenoic acid 13-hydroxylase (KAH): In plants like Stevia rebaudiana, this P450 enzyme hydroxylates ent-kaurenoic acid at the C-13 position to produce steviol, the aglycone core of sweet-tasting steviol glycosides.[8][12][23]
Quantitative Data Summary
Quantitative analysis of enzyme kinetics is crucial for understanding pathway flux and for metabolic engineering efforts. The following table summarizes available kinetic data for key enzymes in the pathway.
| Enzyme | Source Organism | Substrate | Apparent Km (µM) | Reference |
| ent-kaurenoic acid 13-hydroxylase | Stevia rebaudiana | ent-Kaurenoic Acid | 11.1 | [23] |
| ent-kaurenoic acid 13-hydroxylase | Stevia rebaudiana | NADPH | 20.6 | [23] |
(Note: Comprehensive kinetic data for all pathway enzymes is not always available in the literature and can vary significantly depending on the source organism and assay conditions.)
Detailed Experimental Protocols
Elucidating the function of genes in the ent-kaurane pathway typically involves heterologous expression of candidate genes followed by in vitro or in vivo enzyme assays.
Protocol 1: Functional Characterization of ent-CPS and ent-KS
This workflow outlines the typical steps for identifying and confirming the function of ent-CPS and ent-KS genes.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]
- 11. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and Solubilization of Kaurenoic Acid Hydroxylase from Gibberella fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Functional Characterization of Monofunctional ent-Copalyl Diphosphate and ent-Kaurene Synthases in White Spruce Reveal Different Patterns for Diterpene Synthase Evolution for Primary and Secondary Metabolism in Gymnosperms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 17. pnas.org [pnas.org]
- 18. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - ProQuest [proquest.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Mutations on ent-kaurene oxidase 1 encoding gene attenuate its enzyme activity of catalyzing the reaction from ent-kaurene to ent-kaurenoic acid and lead to delayed germination in rice | PLOS Genetics [journals.plos.org]
- 22. KAO2 ent-kaurenoic acid hydroxylase 2 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 2,16-Kauranediol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties of 2,16-Kauranediol, a diterpenoid of interest to researchers in drug discovery and development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and explores the potential biological activities and associated signaling pathways of this natural compound.
Core Physicochemical Data
This compound is a tetracyclic diterpene with a kaurane (B74193) skeleton. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₂ | N/A |
| Molecular Weight | 306.49 g/mol | N/A |
| CAS Number | 34302-37-9 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not explicitly found, but expected to be determined by capillary method. | N/A |
| Boiling Point | 416.9 ± 28.0 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in water. | N/A |
| LogP (Octanol-Water Partition Coefficient) | 4.4 (Predicted) | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | N/A |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the development of any potential therapeutic agent. Below are detailed methodologies for key experiments relevant to the characterization of this compound.
Determination of Melting Point (Capillary Method)
The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely accepted and straightforward technique for this determination.
Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point. As the temperature nears the melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the substance.
Determination of Boiling Point (Distillation Method)
For non-volatile liquids or solids that can be melted without decomposition, the boiling point can be determined using a distillation apparatus.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. During distillation, this is the temperature at which the liquid and vapor phases are in equilibrium.
Procedure:
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample and Boiling Chips: Place a sample of this compound (if liquid or melted) into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the distillation flask.
-
Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Observation and Recording: Record the temperature at which the vapor temperature remains constant while the liquid is boiling and condensing. This stable temperature is the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Solubility
Understanding the solubility of a compound in various solvents is fundamental for formulation development and for designing biological assays.
Principle: A known amount of the solute (this compound) is added to a known volume of a solvent and agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.
Procedure:
-
Solvent Selection: Choose a range of relevant solvents, such as water, buffers at different pH values, ethanol, and dimethyl sulfoxide (B87167) (DMSO).
-
Sample Preparation: Prepare a series of vials, each containing a precise volume of a selected solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or as molarity.
Biological Activity and Signaling Pathways
Kaurane diterpenes, the class of natural products to which this compound belongs, have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. While specific studies on this compound are limited, the broader class of kaurane diterpenes is known to modulate key cellular signaling pathways.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Many kaurane diterpenes exhibit anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Proposed mechanism of anti-inflammatory action of kaurane diterpenes via inhibition of the NF-κB pathway.
Cytotoxic Effects and the MAPK Signaling Pathway
Certain kaurane diterpenes have demonstrated cytotoxic activity against cancer cell lines, often through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5][6] The MAPK cascade is involved in regulating cell proliferation, differentiation, and apoptosis.
Caption: General overview of the MAPK signaling pathway and potential modulation by kaurane diterpenes.
Experimental Workflow for Isolation and Characterization
The discovery and characterization of natural products like this compound typically follow a structured workflow, from extraction to final structure elucidation.
Caption: A general experimental workflow for the isolation and characterization of this compound from a natural source.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery. This guide provides the essential physicochemical data and standardized experimental protocols to facilitate such research. The potential for this class of compounds to modulate key signaling pathways like NF-κB and MAPK warrants further exploration to elucidate the specific mechanisms of action of this compound and its potential therapeutic applications.
References
- 1. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A natural ent‑kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 2,16-Kauranediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 2,16-Kauranediol, an ent-kaurane diterpenoid. While direct cytotoxic data for this compound is limited in publicly available literature, this guide synthesizes information on the broader class of ent-kaurane diterpenoids and provides detailed experimental protocols and conceptual frameworks for its evaluation. This document is intended to serve as a comprehensive resource for researchers initiating studies on the potential anticancer properties of this compound.
Data Presentation: Cytotoxicity of Kaurane Diterpenoids
Below is a summary of the reported cytotoxic activity of various ent-kaurane diterpenoids against several human cancer cell lines. This data provides a comparative baseline for the anticipated cytotoxic potential of this compound.
| Compound Name/Source | Cell Line | Assay | IC50 (µM) | Reference |
| ent-kaurane-6β,16α-diol-3-one | Multiple | Not Specified | Not Specified | [6] |
| ent-kaurane-2β,16α-diol | Ehrlich ascites tumour | Not Specified | Moderate cytotoxicity | [7] |
| Decrescensin A | SW480 | Not Specified | 0.46 | [4] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 | Not Specified | 27.3 ± 1.9 | [1] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 | Not Specified | 24.7 ± 2.8 | [1] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 | Not Specified | 30.7 ± 1.7 | [1] |
| Oridonin Derivative | HCT116 | Not Specified | 1.22 - 11.13 | [8] |
| Compound from Isodon excisoides | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | MTT | 1.09 - 8.53 | [2] |
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays that can be employed for the preliminary screening of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells. Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Reaction Termination: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and a potential signaling pathway involved in the cytotoxic effects of ent-kaurane diterpenoids.
This guide provides a foundational framework for investigating the cytotoxic properties of this compound. Further research is warranted to elucidate its specific IC50 values against a broader panel of cancer cell lines and to confirm the precise molecular mechanisms underlying its potential anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalejmp.com [journalejmp.com]
- 6. Cytotoxic diterpenoids from Pteris ensiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Kaurane Diterpenoids: An In-depth Technical Guide for Researchers
Introduction: Kaurane (B74193) diterpenoids represent a large and structurally diverse class of natural products with a wide range of biological activities, making them promising candidates for drug discovery and development. A critical physicochemical property influencing their therapeutic potential is solubility, which affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of kaurane diterpenoids in various solvents, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing their dissolution. This guide is intended for researchers, scientists, and drug development professionals working with this important class of compounds.
Factors Affecting the Solubility of Kaurane Diterpenoids
The solubility of kaurane diterpenoids is a complex interplay of various factors related to both the solute and the solvent. Understanding these factors is crucial for predicting and manipulating solubility for research and pharmaceutical applications.
-
Molecular Structure: The inherent chemical structure of a kaurane diterpenoid is the primary determinant of its solubility. The presence, number, and position of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and glycosidic moieties, significantly impact aqueous solubility. For instance, the addition of glucose units to the aglycone steviol (B1681142) to form stevioside (B1681144) and rebaudioside A dramatically increases their water solubility. Conversely, the presence of nonpolar moieties, such as methyl groups and the tetracyclic kaurane skeleton itself, contributes to their lipophilicity and solubility in organic solvents.
-
Solvent Properties: The choice of solvent is critical. The principle of "like dissolves like" is a fundamental concept.
-
Polarity: Polar solvents, such as water, methanol, and ethanol, are more effective at dissolving polar kaurane diterpenoids, especially those with multiple hydroxyl groups or glycosidic linkages.
-
Aprotic vs. Protic Solvents: Protic solvents can donate hydrogen bonds, which can be advantageous for dissolving kaurane diterpenoids with hydrogen bond acceptor and donor groups. Aprotic solvents, like acetone (B3395972) and ethyl acetate, are also effective for many kaurane diterpenoids, particularly those with moderate polarity.
-
Nonpolar Solvents: Nonpolar solvents like hexane (B92381) and toluene (B28343) are generally poor solvents for most kaurane diterpenoids, unless the molecule is highly lipophilic with minimal polar functional groups.
-
-
Temperature: The solubility of most solid solutes, including kaurane diterpenoids, in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solute. Increased temperature provides this energy, facilitating the dissolution process.
-
pH: For kaurane diterpenoids with ionizable functional groups, such as carboxylic acids (e.g., kaurenoic acid) or basic nitrogen atoms, the pH of the aqueous solution plays a significant role in their solubility. The solubility of acidic kaurane diterpenoids will increase in alkaline solutions (higher pH) due to the formation of more soluble salts. Conversely, the solubility of basic kaurane diterpenoids will increase in acidic solutions (lower pH).
-
Crystallinity: The solid-state properties of a kaurane diterpenoid, specifically its crystal lattice energy, can influence its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because no energy is required to break a crystal lattice.
Quantitative Solubility Data of Kaurane Diterpenoids
The following table summarizes the available quantitative solubility data for a selection of kaurane diterpenoids in various solvents. It is important to note that solubility data can vary depending on the experimental conditions (e.g., temperature, pH, method of determination).
| Kaurane Diterpenoid | Solvent | Temperature (°C) | Solubility |
| Stevioside | Water | 5 | 4.7 g/L[1] |
| Water | 30 | 3.7 g/L[1] | |
| Water | 50 | 6.3 g/L[1] | |
| Ethanol | 5 | 40.5 g/L[1] | |
| Ethanol | 30 | 91.1 g/L[1] | |
| Ethanol | 50 | 281.3 g/L[1] | |
| Ethanol:Water (30:70) | 5 | 4.5 g/L[1] | |
| Ethanol:Water (30:70) | 30 | 34.8 g/L[1] | |
| Ethanol:Water (30:70) | 50 | 177.8 g/L[1] | |
| Ethanol:Water (70:30) | 5 | 42.2 g/L[1] | |
| Ethanol:Water (70:30) | 30 | 102.3 g/L[1] | |
| Ethanol:Water (70:30) | 50 | 310.3 g/L[1] | |
| Rebaudioside A | Water | 5 | 5.0 g/L[1] |
| Water | 30 | 3.7 g/L[1] | |
| Water | 50 | 6.6 g/L[1] | |
| Ethanol | 5 | 3.6 g/L[1] | |
| Ethanol | 30 | 3.2 g/L[1] | |
| Ethanol | 50 | 3.7 g/L[1] | |
| Ethanol:Water (30:70) | 5 | 7.1 g/L[1] | |
| Ethanol:Water (30:70) | 30 | 33.9 g/L[1] | |
| Ethanol:Water (30:70) | 50 | 156.8 g/L[1] | |
| Ethanol:Water (70:30) | 5 | 56.2 g/L[1] | |
| Ethanol:Water (70:30) | 30 | 72.8 g/L[1] | |
| Ethanol:Water (70:30) | 50 | 213.7 g/L[1] | |
| DMSO | Room Temperature | ~1 mg/mL | |
| Dimethyl formamide (B127407) | Room Temperature | ~1 mg/mL[2] | |
| PBS (pH 7.2) | Room Temperature | ~10 mg/mL[2] | |
| Kaurenoic Acid | Water | Room Temperature | 0.00048 g/L[3] |
| DMSO | Room Temperature | 357.345 mg/mL[4] | |
| 1% DMSO in Water | Room Temperature | 0.930 mg/mL[4] | |
| Carboxyatractyloside (potassium salt) | Water | Room Temperature | 10 mg/mL |
| Atractyloside | Water | Room Temperature | 20 mg/mL |
| Water | 40 | ~25 mg/mL[2] | |
| DMSO | Room Temperature | 30 mg/mL[5] | |
| Gibberellic Acid | Ethanol | Room Temperature | ~5 mg/mL[6] |
| DMSO | Room Temperature | ~15 mg/mL[6] | |
| Dimethyl formamide (DMF) | Room Temperature | ~5 mg/mL[6] | |
| 1:4 DMSO:PBS (pH 7.2) | Room Temperature | ~0.2 mg/mL[6] | |
| Wedelolactone | Ethanol | Room Temperature | ~20 mg/mL[6] |
| DMSO | Room Temperature | ~30 mg/mL[6] | |
| Dimethyl formamide (DMF) | Room Temperature | ~30 mg/mL[6] | |
| 1:1 DMSO:PBS (pH 7.2) | Room Temperature | ~0.5 mg/mL[6] | |
| Oridonin (B1677485) | Water | Room Temperature | 0.75 mg/mL |
| Isosteviol (B191626) | Water (pH 1.0) | Room Temperature | <20.00 ng/mL[7] |
| Water (pH 4.5) | Room Temperature | <20.00 ng/mL[7] | |
| Water (pH 6.8) | Room Temperature | 20,074.30 ng/mL[7] | |
| Water | Room Temperature | 129.58 ng/mL[7] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are essential for drug development and research. The following sections detail the methodologies for two common experimental approaches for determining the solubility of kaurane diterpenoids.
The Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of the kaurane diterpenoid and add it to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that the solution reaches saturation.
-
For aqueous solubility determination at different pH values, use appropriate buffer solutions (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).
-
-
Equilibration:
-
Place the sealed container in a constant temperature shaker or water bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours, but the exact time should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Filter the solution through a low-binding membrane filter (e.g., 0.22 µm or 0.45 µm) to remove any solid particles. It is important to ensure that the filter does not adsorb the solute.
-
-
-
Quantification:
-
Carefully collect the clear supernatant or filtrate.
-
Dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the kaurane diterpenoid in the diluted solution using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
UV-Vis Spectroscopy (if the compound has a suitable chromophore and there are no interfering substances).
-
-
-
Calculation:
-
Calculate the solubility of the kaurane diterpenoid in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or mol/L.
-
Experimental workflow for the shake-flask solubility determination method.
High-Throughput Screening (HTS) for Solubility (Kinetic Solubility)
For early-stage drug discovery, where a large number of compounds need to be screened rapidly, high-throughput solubility assays are often employed. These methods typically determine the kinetic solubility, which is the concentration of a compound that dissolves in a buffer after a short incubation time when added from a concentrated stock solution (usually in DMSO). While not a true equilibrium solubility, it provides a rapid assessment of a compound's dissolution behavior.
General Methodology Overview:
-
Compound Preparation: Kaurane diterpenoids are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions in a 96-well or 384-well plate format.
-
Assay Execution:
-
A small volume of the DMSO stock solution is added to an aqueous buffer in a multi-well plate.
-
The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.
-
-
Precipitate Detection/Quantification:
-
The presence and amount of precipitate are determined using various high-throughput techniques:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
UV-Vis Spectroscopy: The absorbance of the solution is measured before and after filtration or centrifugation to determine the concentration of the dissolved compound.
-
Automated HPLC-MS: The supernatant is analyzed by rapid HPLC-MS to quantify the dissolved compound.
-
-
-
Data Analysis: The solubility is reported as the concentration at which precipitation is observed or the concentration of the compound remaining in solution after the incubation period.
General workflow for high-throughput kinetic solubility screening.
Conclusion
The solubility of kaurane diterpenoids is a multifaceted property governed by their intricate structures and the nature of the surrounding solvent. A thorough understanding of the factors influencing solubility, coupled with robust experimental determination, is paramount for advancing the research and development of these promising natural products. This guide provides a foundational resource for researchers, offering a compilation of available solubility data and detailed methodologies to enable consistent and reliable solubility assessment. As the exploration of kaurane diterpenoids continues to uncover novel therapeutic agents, a systematic approach to characterizing their physicochemical properties, with a strong emphasis on solubility, will be indispensable for translating these discoveries into tangible clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Simultaneous improvement to solubility and bioavailability of active natural compound isosteviol using cyclodextrin metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 2,16-Dihydroxy-ent-kaurane and Related Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dihydroxy-substituted ent-kaurane diterpenoids, with a specific focus on compiling representative data for 2,16-dihydroxy-ent-kaurane. Due to the limited availability of a complete public dataset for this exact compound, this document presents a consolidated analysis based on closely related and structurally analogous ent-kaurane derivatives. The methodologies for isolation and characterization, along with potential biological activities and signaling pathways, are also detailed to support further research and drug development endeavors.
Spectroscopic Data
The spectroscopic data for ent-kaurane diterpenoids are crucial for their identification and structural elucidation. The following tables summarize the ¹H NMR, ¹³C NMR, IR, and MS data for representative dihydroxy-ent-kaurane derivatives. This information can be used to predict the spectral characteristics of 2,16-dihydroxy-ent-kaurane.
Table 1: Representative ¹H NMR Spectroscopic Data for Hydroxylated ent-Kaurane Derivatives
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2-H (axial) | ~3.5 - 4.0 | m | |
| 16-H | ~3.8 - 4.2 | m | |
| 17-H₂ | ~3.4 - 3.7 | m | |
| 18-H₃ | ~0.8 - 1.2 | s | |
| 19-H₃ | ~0.8 - 1.2 | s | |
| 20-H₃ | ~0.9 - 1.1 | s |
Note: The chemical shifts are approximate and can vary depending on the solvent and the presence of other functional groups.
Table 2: Representative ¹³C NMR Spectroscopic Data for Hydroxylated ent-Kaurane Derivatives
| Carbon | Chemical Shift (δ) ppm |
| C-2 | ~65 - 75 |
| C-4 | ~33 |
| C-10 | ~39 |
| C-16 | ~78 - 82 |
| C-17 | ~65 - 70 |
| C-18 | ~28 |
| C-19 | ~22 |
| C-20 | ~15 |
Note: These values are indicative and derived from various hydroxylated ent-kaurane structures.
Table 3: Representative IR and Mass Spectrometry Data for Dihydroxy-ent-kaurane Derivatives
| Spectroscopic Method | Characteristic Peaks/Signals |
| IR (Infrared) Spectroscopy | ~3400 cm⁻¹ (O-H stretching, broad), ~2920 cm⁻¹ (C-H stretching), ~1460 cm⁻¹ (C-H bending)[1] |
| MS (Mass Spectrometry) | Molecular Ion [M]⁺, fragmentation patterns showing loss of water molecules ([M-H₂O]⁺, [M-2H₂O]⁺)[2] |
Experimental Protocols
The isolation and characterization of ent-kaurane diterpenoids from natural sources typically involve a series of chromatographic and spectroscopic techniques.
2.1. Isolation of ent-Kaurane Diterpenoids
A general procedure for the isolation of dihydroxy-ent-kaurane derivatives from a plant source, such as members of the Isodon or Sideritis genera, is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The fractions enriched with diterpenoids (typically the chloroform and ethyl acetate fractions) are subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate.
-
Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield the pure dihydroxy-ent-kaurane derivatives.[3][4][5]
2.2. Spectroscopic Characterization
The structural elucidation of the isolated compounds is achieved through a combination of the following spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons and to assign all signals unambiguously.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum provide additional structural information.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups, such as hydroxyl groups (broad peak around 3400 cm⁻¹).[1][6]
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry of the molecule.[4]
Biological Activity and Signaling Pathways
Ent-kaurane diterpenoids have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9][10] The presence of hydroxyl groups can significantly influence their biological properties.
Anti-inflammatory Activity: Many ent-kaurane diterpenoids exert their anti-inflammatory effects by modulating key signaling pathways. One of the most studied pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[11] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, the activation of NF-κB leads to the production of pro-inflammatory mediators. Some ent-kaurane diterpenoids have been shown to inhibit the activation of NF-κB, thereby reducing the inflammatory response.[11]
Anticancer Activity: Several ent-kaurane diterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[4][12] Their mechanisms of action often involve the induction of apoptosis (programmed cell death). For instance, some of these compounds can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis.[13]
Below is a diagram representing the inhibitory effect of a hypothetical 2,16-dihydroxy-ent-kaurane on the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thaibinhjmp.vn [thaibinhjmp.vn]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comprehensive Literature Review of ent-Kaurane Diterpenoids: A Technical Guide for Drug Discovery and Development
Introduction
ent-Kaurane diterpenoids represent a large and structurally diverse class of natural products, primarily isolated from various plant families such as Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae.[1][2][3] These tetracyclic diterpenes have garnered significant attention from the scientific community due to their wide array of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] First discovered in 1961, over 1300 ent-kaurane diterpenoids have been identified, with many originating from the Isodon genus.[6] Their complex molecular architecture, often featuring a bridged bicyclo[3.2.1]octane ring system, has made them a compelling subject for synthetic chemists.[4]
The biosynthesis of ent-kaurane diterpenoids originates from geranylgeranyl pyrophosphate (GGPP).[2][7] Through a series of enzymatic reactions involving copalyl diphosphate (B83284) synthase and ent-kaurene (B36324) synthase, the characteristic tetracyclic ent-kaurane skeleton is formed.[1][2] Subsequent chemical modifications such as oxidation, bond cleavage, and structural rearrangements give rise to the vast diversity of naturally occurring ent-kaurane diterpenoids.[1][2]
This technical guide provides a comprehensive overview of the current state of research on ent-kaurane diterpenoids, with a focus on their therapeutic potential. It is designed for researchers, scientists, and drug development professionals, offering a detailed summary of their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data are presented in structured tables for easy comparison, and key signaling pathways are visualized using diagrams to facilitate a deeper understanding of their molecular interactions.
Anticancer Activity
A substantial body of research has highlighted the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a wide range of cancer cell lines.[3][6] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for cancer cell survival and proliferation.[4][6] Notably, oridonin, a well-studied ent-kaurane diterpenoid, has even entered phase-I clinical trials in China for its anticancer properties.[6]
Quantitative Anticancer Data
The cytotoxic effects of various ent-kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for selected ent-kaurane diterpenoids against different cancer cell lines is presented in Table 1.
Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids Against Various Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | A549 (Lung) | 2.16 | [8] |
| Eriocalyxin B | HepG2 (Liver) | N/A | [4] |
| Sigesbeckin A | MRSA (Bacteria) | 64 µg/mL | [9][10] |
| Sigesbeckin C | MRSA (Bacteria) | >64 µg/mL | [9][10] |
| Compound 1 from Isodon serra | BV-2 (Microglia) | 15.6 | [11] |
| Compound 9 from Isodon serra | BV-2 (Microglia) | 7.3 | [11] |
| 11β-hydroxy-ent-16-kaurene-15-one | HepG2 (Liver) | N/A | [12] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Staphylococcus aureus | 16 mm (inhibition zone) | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Enterococcus faecalis | 12 mm (inhibition zone) | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Escherichia coli | 13 mm (inhibition zone) | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Klebsiella pneumoniae | 10 mm (inhibition zone) | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Pseudomonas aeruginosa | 8 mm (inhibition zone) | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Candida krusei | 10 mm (inhibition zone) | [13][14] |
Note: N/A indicates that the specific IC50 value was mentioned as significant but not explicitly quantified in the provided search results. Further review of the full-text article would be required.
Experimental Protocols: Assessing Anticancer Activity
A standard methodology for evaluating the in vitro anticancer activity of ent-kaurane diterpenoids is the MTT assay.
MTT Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2, SW480) are cultured in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The ent-kaurane diterpenoid is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
ent-Kaurane diterpenoids exert their anticancer effects by modulating several key signaling pathways. One such pathway involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling cascade.
Caption: ent-Kaurane Diterpenoid-Induced Apoptosis Pathway.
Anti-inflammatory Activity
Several ent-kaurane diterpenoids have demonstrated significant anti-inflammatory properties.[11][15][16] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[16][17]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of ent-kaurane diterpenoids is often assessed by their ability to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The IC50 value represents the concentration of the compound that inhibits 50% of NO production.
Table 2: Anti-inflammatory Activity of Selected ent-Kaurane Diterpenoids
| Compound Name | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| Noueinsiancin D | RAW 264.7 | < 2.5 | [15] |
| Noueinsiancin E | RAW 264.7 | < 2.5 | [15] |
| Noueinsiancin F | RAW 264.7 | < 2.5 | [15] |
| Noueinsiancin G | RAW 264.7 | < 2.5 | [15] |
| Compound 13 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |
| Compound 14 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |
| Compound 15 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |
| Compound 16 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |
| Compound 17 from Nouelia insignis | RAW 264.7 | < 2.5 | [15] |
| Compound 1 from Isodon serra | BV-2 | 15.6 | [11] |
| Compound 9 from Isodon serra | BV-2 | 7.3 | [11] |
Experimental Protocols: Assessing Anti-inflammatory Activity
Griess Assay for Nitric Oxide Inhibition
-
Cell Culture: Macrophage-like cells (e.g., RAW 264.7) are cultured in a suitable medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the ent-kaurane diterpenoid for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubating for a short period.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of many ent-kaurane diterpenoids are mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB Pathway by ent-Kaurane Diterpenoids.
Antimicrobial Activity
ent-Kaurane diterpenoids have also been reported to possess a broad spectrum of antimicrobial activities against various bacteria and fungi.[9][10][13][14][18]
Quantitative Antimicrobial Data
The antimicrobial efficacy of ent-kaurane diterpenoids is commonly determined by their minimum inhibitory concentration (MIC) values, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For some assays, the diameter of the zone of inhibition is measured.
Table 3: Antimicrobial Activity of Selected ent-Kaurane Diterpenoids
| Compound Name | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Sigesbeckin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 64 | N/A | [9][10] |
| Sigesbeckin A | Vancomycin-resistant Enterococci (VRE) | 64 | N/A | [9][10] |
| Compound 5 from Sigesbeckia orientalis | MRSA | 64 | N/A | [9][10] |
| Compound 5 from Sigesbeckia orientalis | VRE | 64 | N/A | [9][10] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Staphylococcus aureus | N/A | 16 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Enterococcus faecalis | N/A | 12 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Escherichia coli | N/A | 13 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Klebsiella pneumoniae | N/A | 10 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Pseudomonas aeruginosa | N/A | 8 | [13][14] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Candida krusei | N/A | 10 | [13][14] |
Note: N/A indicates that the specific value was not provided in the search results.
Experimental Protocols: Assessing Antimicrobial Activity
Broth Microdilution Method for MIC Determination
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The ent-kaurane diterpenoid is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Disk Diffusion Method for Zone of Inhibition
-
Agar (B569324) Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the ent-kaurane diterpenoid are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.
Conclusion and Future Directions
ent-Kaurane diterpenoids represent a promising class of natural products with significant therapeutic potential.[17][19] Their diverse biological activities, particularly in the areas of cancer, inflammation, and infectious diseases, make them attractive lead compounds for drug discovery and development.[1][5] While a substantial amount of research has been conducted, further in-depth investigations are necessary to fully elucidate their molecular mechanisms of action, as well as their pharmacokinetic and toxicological profiles.[1][17] Future research should focus on the semi-synthesis of novel derivatives with improved potency and drug-like properties, as well as the development of effective delivery systems to enhance their bioavailability.[7][20] The continued exploration of this fascinating class of natural products holds great promise for the development of novel therapeutics to address unmet medical needs.
References
- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives | European Journal of Chemistry [eurjchem.com]
- 15. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. thaibinhjmp.vn [thaibinhjmp.vn]
- 18. Antimicrobial Potential of Natural and Semi-Synthetic ent-Kaurane and ent-Pimarane Diterpenes against Clinically Isolated Gram-Positive Multidrug-Resistant Bacteria – ScienceOpen [scienceopen.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Biological Activities of Diterpenoids from the Annonaceae Family: A Technical Guide for Drug Discovery
An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of diterpenoids derived from the Annonaceae family, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways.
The Annonaceae family of flowering plants, found predominantly in tropical and subtropical regions, is a rich source of structurally diverse secondary metabolites. Among these, diterpenoids have emerged as a particularly promising class of compounds, exhibiting a wide range of potent biological activities. This technical guide delves into the core findings surrounding the cytotoxic, anti-inflammatory, and antimicrobial properties of these molecules, presenting a valuable resource for the scientific community engaged in the pursuit of novel therapeutic agents.
Cytotoxic Activities of Annonaceae Diterpenoids
Diterpenoids from the Annonaceae family, particularly those with an ent-kaurane skeleton, have demonstrated significant cytotoxic effects against various human cancer cell lines. These compounds hold promise as potential leads for the development of new anticancer drugs.
Quantitative Data on Cytotoxicity
The cytotoxic efficacy of several ent-kaurane diterpenoids is summarized in the table below, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).
| Diterpenoid Compound | Cancer Cell Line | IC50 (µM) | Source Species |
| Annoglabasin H | LU-1 (Human lung cancer) | 3.7 | Annona glabra[1][2] |
| MCF-7 (Human breast cancer) | 4.6 | Annona glabra[1][2] | |
| SK-Mel2 (Human melanoma) | 4.2 | Annona glabra[1][2] | |
| KB (Human oral cancer) | 3.9 | Annona glabra[1][2] | |
| ent-3β-hydroxy-kaur-16-en-19-al | K562 (Human leukemia) | 2.49 (µg/mL) | Annona vepretorum[3] |
| B16-F10 (Murine melanoma) | 21.02 (µg/mL) | Annona vepretorum[3] |
Table 1: Cytotoxic activity of ent-kaurane diterpenoids from Annonaceae.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of diterpenoids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microplates
-
Human cancer cell lines
-
Culture medium (e.g., DMEM with 10% FBS)
-
Diterpenoid compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds and incubate for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-130 µL of the solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Apoptosis Signaling Pathway
The cytotoxic effects of some diterpenoids are mediated through the induction of apoptosis. A key regulatory point in this process is the balance between the pro-apoptotic Bax and the anti-apoptotic Bcl-2 proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.[6][7]
Anti-inflammatory Activities of Annonaceae Diterpenoids
Clerodane diterpenoids isolated from the Annonaceae family have shown notable anti-inflammatory properties. These compounds can inhibit the production of key pro-inflammatory mediators, suggesting their potential as therapeutic agents for inflammatory diseases.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of certain clerodane diterpenoids are presented below, with IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Diterpenoid Compound | Assay | IC50 (µM) | Source Species |
| Metabolite 3 (Clerodane) | NO Production Inhibition (RAW264.7 cells) | 12.5 ± 0.5 | Paratinospora sagittata[8] |
| Metabolite 4 (Clerodane) | NO Production Inhibition (RAW264.7 cells) | 16.4 ± 0.7 | Paratinospora sagittata[8] |
Table 2: Anti-inflammatory activity of clerodane diterpenoids.
Experimental Protocol: Carrageenan-Induced Paw Edema
A standard in vivo model to assess the anti-inflammatory activity of compounds is the carrageenan-induced paw edema assay in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Diterpenoid compounds
-
Reference drug (e.g., Indomethacin or Ibuprofen)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Grouping and Dosing: Divide the animals into groups and administer the diterpenoid compound, reference drug, or vehicle orally or intraperitoneally.[9][10]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw of each animal.[9][11][12]
-
Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9][12]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many natural products are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[13][14][15]
Antimicrobial Activities of Annonaceae Diterpenoids
Diterpenoids from the Annonaceae family have also been reported to possess antimicrobial properties against a range of pathogenic bacteria. This highlights their potential for development as new antibiotic agents, which is of critical importance in the face of rising antimicrobial resistance.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below summarizes the MIC values for some diterpenoids against various bacterial strains.
| Diterpenoid Compound | Bacterial Strain | MIC (µg/mL) | Source Species |
| 6-hydroxysalvinolone (Abietane) | Staphylococcus aureus | 2.5 | Not specified in provided context[16] |
| Methicillin-resistant S. aureus (MRSA) | 2.5 | Not specified in provided context[16] | |
| Prattinin A derivative 27 (Abietane) | Escherichia coli | 11.7 | Not specified in provided context[16] |
| Pseudomonas aeruginosa | 11.7 | Not specified in provided context[16] | |
| Staphylococcus aureus | 23.4 | Not specified in provided context[16] |
Table 3: Antimicrobial activity of abietane (B96969) diterpenoids.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microplates
-
Bacterial strains
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Diterpenoid compounds
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the diterpenoid compound in the microplate wells containing the growth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Workflow for Antimicrobial Screening
The general workflow for screening natural products for antimicrobial activity involves a series of steps from extraction to the determination of the mechanism of action.
Conclusion
Diterpenoids from the Annonaceae family represent a valuable and largely untapped resource for the discovery of new therapeutic agents. Their demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with their structural diversity, make them compelling candidates for further investigation. The data, protocols, and pathway visualizations provided in this guide aim to facilitate and inspire continued research in this exciting field, ultimately contributing to the development of novel and effective treatments for a range of human diseases.
References
- 1. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ent-Kaurane diterpenes from the stem bark of Annona vepretorum (Annonaceae) and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clerodane diterpenoids with anti-inflammatory activity from the tuberous root of Paratinospora sagittata (Oliv.) Wei Wang - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of ent-2α,16α-Kauranediol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The kaurane (B74193) diterpenes are a class of natural products that exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. This document outlines a proposed total synthesis of ent-2α,16α-kauranediol, a representative member of this family. The synthetic strategy is designed based on established methodologies for the construction of the characteristic tetracyclic kaurane skeleton, followed by targeted functional group manipulations to install the desired hydroxyl groups. This protocol provides a conceptual framework and detailed experimental procedures that can be adapted for the synthesis of other kaurane derivatives.
Proposed Synthetic Pathway
The total synthesis of ent-2α,16α-kauranediol is envisioned to proceed through a multi-step sequence, commencing with the construction of a functionalized tricyclic core, followed by the formation of the bridged D-ring, and culminating in stereoselective hydroxylations.
Application Notes and Protocols for the Semi-synthesis of Bioactive Kaurane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of bioactive kaurane (B74193) derivatives. Kaurane diterpenoids, a class of natural products, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Semi-synthetic modification of readily available kaurane natural products offers a powerful strategy to generate novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1][3]
Introduction to Kaurane Diterpenoids
Kaurane diterpenoids are characterized by a tetracyclic carbon skeleton.[6] A variety of kaurane derivatives have been isolated from natural sources, with ent-kauranes being a prominent subgroup.[7][8] Natural kauranes such as kaurenoic acid, atractyligenin (B1250879), and oridonin (B1677485) serve as valuable starting materials for semi-synthetic modifications aimed at exploring structure-activity relationships (SAR) and developing new therapeutic agents.[1][9] The broad spectrum of biological activities exhibited by these compounds has motivated extensive research into their semi-synthesis to enhance their therapeutic potential.[1][3]
Semi-synthesis Strategies
The semi-synthesis of kaurane derivatives typically involves the chemical modification of functional groups on the kaurane scaffold. Common strategies include modifications of the A, C, and D rings, such as oxidation, amidation, and glycosylation.[9] For instance, the introduction of an α,β-unsaturated ketone moiety has been shown to be crucial for the cytotoxic activity of many kaurane derivatives.[9]
A general workflow for the semi-synthesis and biological evaluation of kaurane derivatives is depicted below. This process begins with the isolation of the natural kaurane precursor, followed by chemical modification to generate a library of derivatives. These derivatives are then subjected to a series of biological assays to determine their activity and mechanism of action.
Biological Activities of Semi-synthetic Kaurane Derivatives
Semi-synthetic kaurane derivatives have demonstrated a wide range of biological activities, with anticancer properties being the most extensively studied.[6][7][9] These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.
Quantitative Data on Cytotoxic Activity
The cytotoxic activities of several semi-synthetic kaurane derivatives against various cancer cell lines are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Starting Material | Derivative | Cell Line | IC50 (µM) | Reference |
| Atractyligenin | 15,19-di-oxo-atractyligenin amide derivatives | HCT116 (Colon Cancer) | 1.22 - 11.13 | [9] |
| Atractyligenin | 15-ketoatractyligenin methyl ester | 1A9 (Ovarian Cancer) | 0.2 | |
| Oridonin | L-alanine-(14-oridonin) ester trifluoroacetate (B77799) (HAO472) | Various | In Phase-I clinical trials | [7] |
| ent-15α-Angeloyloxykaur-l6-en-3β-ol | Derivative 13 | HT29 (Colon Cancer) | 2.71 | [6] |
| ent-15α-Angeloyloxykaur-l6-en-3β-ol | Derivative 2 | HT29 (Colon Cancer) | 10.08 | [6] |
| ent-15α-Angeloyloxykaur-l6-en-3β-ol | Derivative 12 | HepG2 (Liver Cancer) | 45.37 | [6] |
Signaling Pathways
Many bioactive kaurane derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[10] The apoptotic signaling cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Studies have shown that some kaurane derivatives can activate both pathways.[10] Key molecular events include the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of Bcl-2 family proteins, which control mitochondrial membrane permeability.[10]
The diagram below illustrates the apoptosis signaling pathway induced by certain kaurane derivatives.
Experimental Protocols
The following are generalized protocols for the semi-synthesis and biological evaluation of kaurane derivatives, based on methodologies reported in the literature.[9] Researchers should adapt these protocols based on the specific kaurane starting material and target derivatives.
Protocol 1: General Procedure for the Amidation of Atractyligenin
This protocol describes the synthesis of amide derivatives from atractyligenin, a common kaurane starting material.
Materials:
-
Atractyligenin
-
Oxalyl chloride
-
Dry dichloromethane (B109758) (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Appropriate amine
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve atractyligenin in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride to the solution at 0 °C and stir for 2 hours at room temperature.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.
-
Dissolve the resulting acyl chloride in dry DCM.
-
In a separate flask, dissolve the desired amine and TEA in dry DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified amide derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9]
Protocol 2: General Procedure for the Oxidation of Kaurane Alcohols
This protocol outlines the oxidation of hydroxyl groups on the kaurane skeleton, a key step in synthesizing derivatives with α,β-unsaturated ketones.
Materials:
-
Kaurane derivative with hydroxyl groups (e.g., atractyligenin amide)
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC))
-
Dry dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the kaurane alcohol in dry DCM under an inert atmosphere.
-
Add DMP to the solution in portions at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified oxidized derivative by spectroscopic methods.[9]
Protocol 3: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Semi-synthetic kaurane derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the kaurane derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
These protocols provide a foundation for the semi-synthesis and biological evaluation of novel kaurane derivatives. Further optimization and adaptation may be necessary depending on the specific research goals.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Analysis of Kaurane Diterpenoids
Audience: Researchers, scientists, and drug development professionals.
Abstract: Kaurane (B74193) diterpenoids are a large class of natural products known for their diverse and significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Accurate and sensitive quantification of these compounds in complex matrices such as plant extracts and biological fluids is crucial for quality control, pharmacokinetic studies, and drug discovery. This application note details a robust HPLC-MS/MS method for the separation, identification, and quantification of kaurane diterpenoids. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a validated and reproducible workflow.
Experimental Workflow Overview
The overall workflow for the analysis of kaurane diterpenoids involves several key stages, from initial sample preparation to final data analysis. This integrated process ensures high sensitivity and selectivity for complex sample matrices.
Caption: General workflow for kaurane diterpenoid analysis by HPLC-MS/MS.
Detailed Experimental Protocols
Sample Preparation Protocol (Plant Material)
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest.
-
Grinding and Extraction:
-
Dry the plant material (e.g., leaves, stems, seeds) and grind it into a fine powder.[3]
-
Accurately weigh approximately 1.0 g of the powdered sample.
-
Perform ultrasound-assisted extraction with a suitable solvent, such as ethanol (B145695) or methanol (B129727) (2 x 30 mL for 20 minutes each).[3] For some applications, partitioning with petroleum ether, ethyl acetate (B1210297), and n-BuOH may follow extraction.[4]
-
-
Filtration and Concentration:
-
Reconstitution:
-
Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase (e.g., methanol or an acetonitrile (B52724)/water mixture) to a final concentration suitable for injection (e.g., 1 mg/mL).[6]
-
Vortex or sonicate the sample to ensure the extract is fully dissolved before transferring it to an HPLC vial.[5]
-
Caption: Detailed workflow for preparing plant samples for analysis.
HPLC-MS/MS Analysis Protocol
This protocol provides typical starting conditions that should be optimized for specific kaurane diterpenoids and instrument setups.
-
Chromatographic Separation (HPLC):
-
System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used (e.g., Waters-XBridge C18, 3.0 mm x 50 mm, 3.5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic elution using a combination of aqueous and organic solvents. Common mobile phases include acetonitrile and/or methanol with water, often containing additives like 0.1% formic acid or 5 mM ammonium (B1175870) acetate to improve ionization.[8][9]
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[7][8]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40-50 °C) to ensure reproducible retention times.[7]
-
-
Mass Spectrometric Detection (MS/MS):
-
System: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), operated in either positive or negative ion mode, depending on the analyte.[10][11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[11]
-
Optimization: Optimize MS parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each target analyte using a pure standard.
-
Data Presentation and Results
Quantitative Data Summary
The following tables summarize typical operating conditions and method validation parameters for the analysis of kaurane diterpenoids.
Table 1: Representative HPLC Operating Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters Symmetry C18 (2.1 x 100 mm, 3.5 µm) | [8] |
| Mobile Phase | A: 5 mM Ammonium Acetate in WaterB: Methanol | [8] |
| Elution Mode | Isocratic (70% B) or Gradient | [8] |
| Flow Rate | 0.2 mL/min | [8] |
| Column Temperature | 40 °C | [7] |
| Injection Volume | 5-10 µL | - |
| Detection Wavelength | 220 nm (if using UV detector) |[7] |
Table 2: Example MS/MS Operating Conditions & MRM Transitions
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | ESI Negative/Positive | [10][11] |
| Capillary Voltage | 3.0 kV | [9] |
| Source Temperature | 150 °C | [9] |
| Desolvation Temp. | 500 °C | [9] |
| Analyte Example | ent-kaur-16-en-19-oic acid | [1][11][12] |
| Precursor Ion [M-H]⁻ | 301.3 m/z | [11] |
| Product Ion | 301.3 m/z (No fragmentation) | [11] |
| Collision Energy | 6 eV |[11] |
Note: Some kaurane diterpenoids, like ent-kaurenoic acid, show a lack of fragmentation in negative ESI mode, so the precursor ion is monitored as the product ion.[11]
Table 3: Typical Method Validation Parameters
| Parameter | Value / Range | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | [4] |
| Calibration Range | 5 - 10,000 ng/mL | [13] |
| Limit of Detection (LOD) | S/N Ratio of 3 | [9] |
| Limit of Quant. (LOQ) | 5 ng/mL | [13] |
| Precision (%RSD) | < 7.2% | [13] |
| Accuracy (Recovery) | 95.9% - 99.0% |[13] |
Compound Identification and Fragmentation
Identification is confirmed by matching the retention time and mass spectral data with that of a known reference standard. The fragmentation patterns in MS/MS are crucial for structural elucidation. For ent-6,7-seco-kaurane diterpenoids, characteristic losses of CH₂O and CO₂ are observed in negative ion mode, while spiro-lactone types typically lose CO₂ in positive ion mode.[10][14] This fragmentation knowledge is essential for identifying different kaurane subtypes in complex mixtures.[10][14]
Caption: Logical process for confirming compound identity using HPLC-MS/MS data.
Conclusion
The HPLC-MS/MS method described provides a highly sensitive, selective, and reliable approach for the analysis of kaurane diterpenoids. The detailed protocols for sample preparation and instrumental analysis, combined with the presented quantitative data, offer a comprehensive guide for researchers in natural product chemistry and drug development. Proper method validation is essential to ensure data accuracy and reproducibility for routine analysis.
References
- 1. MALDI-HRMS imaging and HPLC-HRESI-MSn characterisation of kaurane diterpenes in the fruits of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psecommunity.org [psecommunity.org]
- 10. Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Extraction of 2,16-Kauranediol from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,16-Kauranediol is a diterpenoid compound belonging to the kaurane (B74193) class, which has garnered interest for its potential biological activities. Diterpenoids from various plant sources, including the genus Sigesbeckia, have been reported to possess anti-inflammatory and other therapeutic properties.[1][2][3] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, specifically using Sigesbeckia glabrescens as a representative source. The methodologies outlined are based on established principles of natural product chemistry and are intended to serve as a comprehensive guide for laboratory practice.
Data Presentation: Hypothetical Extraction and Purification Yields
The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Sigesbeckia glabrescens powder. These values are illustrative and will vary depending on the plant material, extraction efficiency, and purification precision.
| Step | Description | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |
| 1 | Crude Extraction | 1000 | 80 | 8.0 | ~5 |
| 2 | Solvent Partitioning | 80 | 25 | 31.25 | ~15 |
| 3 | Silica (B1680970) Gel Column Chromatography | 25 | 2.5 | 10.0 | ~60 |
| 4 | Sephadex LH-20 Column Chromatography | 2.5 | 0.8 | 32.0 | ~85 |
| 5 | Preparative HPLC | 0.8 | 0.15 | 18.75 | >98 |
Experimental Protocols
1. Plant Material Preparation:
-
Source: Aerial parts of Sigesbeckia glabrescens.
-
Preparation: The plant material should be air-dried in the shade to maintain the stability of the chemical constituents.[4] Once thoroughly dried, the material is ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
2. Extraction of Crude Plant Material:
This protocol utilizes maceration, a simple and widely used extraction method.[5][6]
-
Step 1: Weigh 1 kg of the dried, powdered plant material.
-
Step 2: Place the powder in a large glass container and add 5 L of 95% methanol (B129727).
-
Step 3: Seal the container and allow it to macerate for 72 hours at room temperature with occasional agitation.
-
Step 4: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue (marc).
-
Step 5: Repeat the maceration process on the marc two more times with fresh methanol to ensure exhaustive extraction.
-
Step 6: Combine all the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude extract.
3. Solvent Partitioning of the Crude Extract:
-
Step 1: Dissolve the crude methanol extract (approx. 80 g) in 500 mL of distilled water.
-
Step 2: Transfer the aqueous suspension to a separatory funnel and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
Step 3: First, partition with 3 x 500 mL of n-hexane to remove nonpolar compounds like fats and sterols.
-
Step 4: Next, partition the remaining aqueous layer with 3 x 500 mL of chloroform (B151607).
-
Step 5: Finally, partition the aqueous layer with 3 x 500 mL of ethyl acetate (B1210297).
-
Step 6: Concentrate each solvent fraction (n-hexane, chloroform, ethyl acetate, and the remaining aqueous layer) using a rotary evaporator. The chloroform and ethyl acetate fractions are most likely to contain the diterpenoids.
4. Isolation and Purification of this compound:
a. Silica Gel Column Chromatography:
-
Step 1: The ethyl acetate fraction (approx. 25 g) is subjected to column chromatography over a silica gel (60-120 mesh) column.
-
Step 2: The column is packed using a slurry of silica gel in n-hexane.
-
Step 3: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Step 4: Elution is performed using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate.
-
Step 5: Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Step 6: Combine fractions that show similar TLC profiles. Fractions containing the compound of interest are concentrated.
b. Sephadex LH-20 Column Chromatography:
-
Step 1: Further purify the combined fractions from the silica gel column (approx. 2.5 g) using a Sephadex LH-20 column with methanol as the mobile phase.
-
Step 2: This step helps in separating compounds based on their molecular size and polarity, effectively removing pigments and other impurities.
-
Step 3: Monitor the collected fractions by TLC, and combine the fractions containing the target compound.
c. Preparative High-Performance Liquid Chromatography (HPLC):
-
Step 1: The final purification is achieved using preparative HPLC.
-
Step 2: A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water, or acetonitrile (B52724) and water.
-
Step 3: The purified compound is collected, and the solvent is evaporated to yield pure this compound.
-
Step 4: The purity of the final compound should be assessed using analytical HPLC, and its structure confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. Sesquiterpene Lactones from Sigesbeckia glabrescens Possessing Potent Anti-inflammatory Activity by Directly Binding to IKKα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Potential of 2,16-Kauranediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The inflammatory response is mediated by a complex network of signaling pathways and the release of pro-inflammatory mediators. Key signaling pathways involved in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of numerous genes involved in the inflammatory process.[3][5][6]
Diterpenes, a class of natural products, have shown promise as anti-inflammatory agents. For instance, kaurenol, a related kaurane (B74193) diterpene, has demonstrated anti-inflammatory activity by regulating the release of nitric oxide (NO) and various cytokines.[7] This suggests that other kaurane diterpenes, such as 2,16-Kauranediol, may also possess anti-inflammatory properties.
These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound using established in vitro and in vivo models. The protocols detailed below will enable the screening and characterization of this compound's potential as a novel anti-inflammatory agent.
Mechanism of Action: Key Signaling Pathways in Inflammation
The anti-inflammatory activity of natural compounds is often attributed to their ability to modulate key signaling pathways that are dysregulated during inflammation. The two primary pathways implicated are the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation and immune responses.[4][8] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[4][5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[4][8] This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[3][9][10]
References
- 1. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Preventive effects of matrine on LPS-induced inflammation in RAW 264.7 cells and intestinal damage in mice through the TLR4/NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,16-Kauranediol as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for the use of 2,16-Kauranediol as a reference standard in the phytochemical analysis of plant extracts and other botanical matrices.
Introduction
This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) class of natural products. Kaurane diterpenes are found in a variety of plant species and are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. As interest in the therapeutic potential of these compounds grows, the need for accurate and reliable analytical methods for their quantification becomes increasingly important. This application note outlines a general workflow for the extraction and quantification of this compound in plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocols
Extraction of Kaurane Diterpenes from Plant Material
This protocol describes a general method for the extraction of this compound and other kaurane diterpenes from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol:chloroform (1:1, v/v) solvent mixture.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a round-bottom flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh solvent.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained.
-
Re-dissolve the dried extract in a known volume (e.g., 5.0 mL) of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Experimental Workflow for Extraction
Caption: Workflow for the extraction of kaurane diterpenes.
HPLC Method for the Quantification of this compound
This section details a representative HPLC-UV method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1.0 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL).
Quantification:
-
Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared plant extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
Data Presentation
The following table presents hypothetical quantitative data for the analysis of this compound in a representative plant extract. This data is for illustrative purposes to demonstrate the application of the described method.
| Parameter | Value |
| Linearity Range | 3.125 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 3.125 µg/mL |
| Concentration in Plant Extract | 45.7 µg/g (dry weight) |
| Recovery (%) | 98.2% |
| Precision (RSD %) | < 2.0% |
Biological Context: Kaurane Diterpenes and the NF-κB Signaling Pathway
Kaurane diterpenes have been reported to exhibit anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The diagram below illustrates the general mechanism of NF-κB activation and the potential point of inhibition by kaurane diterpenes.
NF-κB Signaling Pathway and Inhibition by Kaurane Diterpenes
Caption: Inhibition of the NF-κB pathway by kaurane diterpenes.
Conclusion
This application note provides a framework for the use of this compound as a reference standard for the phytochemical analysis of plant materials. The detailed protocols for extraction and HPLC-UV analysis, along with the representative data, offer a starting point for researchers to develop and validate their own quantitative methods. The inclusion of the NF-κB signaling pathway provides a biological context for the importance of studying this class of compounds. Further method optimization and validation will be necessary for specific plant matrices.
References
Application Notes and Protocols for Testing 2,16-Kauranediol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,16-Kauranediol is a diterpenoid natural product. While specific bioactivities of this compound are still under investigation, related kaurane (B74193) diterpenes have demonstrated potential anti-inflammatory and anticancer properties. These application notes provide a comprehensive guide to cell culture-based protocols for evaluating the bioactivity of this compound, focusing on its potential anticancer and anti-inflammatory effects. The protocols provided herein are designed to be adaptable for screening and mechanistic studies.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to illustrate how experimental results can be presented.
Table 1: Anticancer Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | IC₅₀ (72h) | 25.8 ± 3.1 |
| A549 (Lung Carcinoma) | MTT Assay | IC₅₀ (72h) | 42.5 ± 5.7 |
| HCT-116 (Colon Carcinoma) | MTT Assay | IC₅₀ (72h) | 33.1 ± 4.2 |
| PC-3 (Prostate Cancer) | MTT Assay | IC₅₀ (72h) | 51.2 ± 6.9 |
IC₅₀ represents the concentration at which 50% of cell growth is inhibited.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Parameter | Inducer (LPS) | Value (µM) |
| RAW 264.7 (Murine Macrophage) | NO Production | 1 µg/mL | EC₅₀ = 15.4 ± 2.3 |
| RAW 264.7 (Murine Macrophage) | TNF-α Secretion | 1 µg/mL | EC₅₀ = 18.9 ± 3.5 |
| RAW 264.7 (Murine Macrophage) | IL-6 Secretion | 1 µg/mL | EC₅₀ = 22.1 ± 4.1 |
EC₅₀ represents the concentration at which 50% of the maximal inhibitory effect is observed.
Experimental Protocols
Anticancer Activity Assays
A variety of cancer cell lines can be utilized for screening the anticancer efficacy of drug candidates.[1] For initial screening, it is common to use sensitive cell lines such as MCF7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[2]
-
Cell Lines: MCF-7 (ATCC® HTB-22™), A549 (ATCC® CCL-185™), HCT-116 (ATCC® CCL-247™).
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin (B600854) and 10% Fetal Bovine Serum (FBS).
-
A549: F-12K Medium supplemented with 10% FBS.
-
HCT-116: McCoy's 5a Medium Modified supplemented with 10% FBS.
-
-
General Culture Conditions: All cell lines should be cultured in their respective media supplemented with 1% Penicillin-Streptomycin solution and maintained in a humidified incubator at 37°C with 5% CO₂. Media should be refreshed every 2-3 days, and cells should be subcultured upon reaching 80-90% confluency.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to adhere overnight.[3]
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Anti-inflammatory Activity Assays
The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.[4]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
General Culture Conditions: Culture RAW 264.7 cells in T-75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.[4] For subculturing, gently scrape the adherent cells and split them at a ratio of 1:3 to 1:6.[4] Refresh the medium every 2-3 days.[4]
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation.[4]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[4]
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[4] A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.
-
This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at an appropriate density and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 18-24 hours.[4]
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific cytokine kit.[4] This typically involves adding the supernatants to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.[4]
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
Visualizations
Caption: Workflow for assessing the anticancer activity of this compound.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Postulated NF-κB signaling pathway and potential inhibition by this compound.
References
Application Notes and Protocols for the Analysis of 16α-hydro-ent-kauran-17,19-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-hydro-ent-kauran-17,19-dioic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. Compounds of this class have been isolated from various plant species, notably from the Annonaceae family, and have garnered significant interest due to their diverse and potent biological activities.[1] Research has indicated that ent-kaurane diterpenoids possess anti-inflammatory, antimicrobial, anti-HIV, and cytotoxic properties, making them promising candidates for drug discovery and development.[1] The anti-inflammatory effects of structurally similar ent-kaurane diterpenoids have been attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[2][3]
These application notes provide detailed methodologies for the extraction, purification, and analysis of 16α-hydro-ent-kauran-17,19-dioic acid, facilitating further research into its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of 16α-hydro-ent-kauran-17,19-dioic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₄ | --INVALID-LINK--[4] |
| Molecular Weight | 334.45 g/mol | --INVALID-LINK--[4] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents | General knowledge |
| Storage | Store at -20°C for long-term stability | General knowledge |
Experimental Protocols
Protocol 1: Extraction and Isolation from Plant Material
This protocol outlines a general procedure for the extraction and isolation of 16α-hydro-ent-kauran-17,19-dioic acid from plant sources.
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves, bark)
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Silica (B1680970) gel (for column chromatography)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard of 16α-hydro-ent-kauran-17,19-dioic acid (if available)
2. Extraction Procedure:
-
Macerate the dried and powdered plant material with methanol at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with hexane and ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction, which is expected to contain the diterpenoids.
3. Isolation by Column Chromatography:
-
Subject the concentrated ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest based on TLC analysis (comparison with a standard if available).
-
Further purify the combined fractions using preparative HPLC if necessary.
Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of the target compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol describes a reversed-phase HPLC method suitable for the quantification of 16α-hydro-ent-kauran-17,19-dioic acid.
1. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 70-95% B over 20 min, then hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | Diode Array Detector (DAD) at 210 nm or Evaporative Light Scattering Detector (ELSD) |
2. Sample and Standard Preparation:
-
Prepare a stock solution of the isolated 16α-hydro-ent-kauran-17,19-dioic acid or a standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For plant extracts, dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration within the calibration range.
3. Data Analysis:
-
Integrate the peak area corresponding to 16α-hydro-ent-kauran-17,19-dioic acid in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility of the dicarboxylic acid, derivatization is required prior to GC-MS analysis. Methylation is a common derivatization technique for carboxylic acids.
1. Derivatization (Methylation):
-
To a dried sample of the isolated compound or extract (approx. 1 mg) in a vial, add 1 mL of 2M methanolic HCl.
-
Seal the vial and heat at 70°C for 2 hours.
-
After cooling, add 1 mL of n-hexane and 1 mL of water.
-
Vortex the mixture and centrifuge.
-
Carefully transfer the upper hexane layer containing the methylated derivative to a new vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Specification |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50-550 |
3. Data Analysis:
-
Identify the peak corresponding to the dimethyl ester of 16α-hydro-ent-kauran-17,19-dioic acid based on its retention time and mass spectrum.
-
The mass spectrum can be compared with library data or interpreted based on known fragmentation patterns of similar compounds. Experimental data for the underivatized compound shows a precursor ion [M+H]⁺ at m/z 335.2217 and [M-H₂O+H]⁺ at m/z 317.2111, with fragment ions observed at m/z 299, 281, and 253.[4]
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis including derivatization.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of natural products.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Experiments: Acquire a series of 1D and 2D NMR spectra to determine the structure.
| Experiment | Purpose |
| ¹H NMR | Provides information on the number and chemical environment of protons. |
| ¹³C NMR | Provides information on the number and chemical environment of carbons. |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY | Identifies proton-proton spin-spin couplings (³JHH). |
| HSQC | Correlates protons with their directly attached carbons (¹JCH). |
| HMBC | Identifies long-range proton-carbon correlations (²JCH, ³JCH). |
| NOESY | Determines the spatial proximity of protons, crucial for stereochemistry. |
3. Data Interpretation:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Establish the carbon skeleton and the position of functional groups using HSQC and HMBC correlations.
-
Determine the relative stereochemistry of the molecule using NOESY correlations and coupling constants.
Biological Context and Signaling Pathways
Ent-kaurane diterpenoids are known to exhibit significant anti-inflammatory properties. A key mechanism underlying this activity is the modulation of the NF-κB signaling pathway.[3] Additionally, the Nrf2 pathway, a master regulator of the antioxidant response, has been implicated in the protective effects of kaurane (B74193) diterpenes.[2]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some ent-kaurane diterpenoids have been shown to inhibit this pathway by preventing the degradation of IκB.[3]
Caption: Inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of antioxidant and cytoprotective enzymes. Kaurane diterpenes have been shown to activate this pathway.[2]
Caption: Activation of the Nrf2 signaling pathway.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-kauran-17,19-dioic acid | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) of Kauranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane-type diterpenoids are a large and structurally diverse class of natural products, predominantly found in the plant kingdom, particularly in the Isodon genus. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as a powerful analytical technique for the sensitive and selective detection, characterization, and quantification of kauranes in complex biological matrices. This document provides detailed application notes and protocols for the analysis of kaurane (B74193) diterpenoids and their glycosides using ESI-MS/MS.
Data Presentation: Quantitative Fragmentation of Kauranes
The fragmentation of kauranes in ESI-MS/MS is highly dependent on their specific structure, including the presence of functional groups and stereochemistry. Below are tables summarizing the characteristic fragmentation patterns of representative kaurane diterpenoids.
Table 1: ESI-MS/MS Fragmentation Data for Selected Kaurane Diterpenoids
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Ionization Mode |
| Oridonin | 365.2010 | 347, 329, 317, 301, 283 | H₂O (18), 2H₂O (36), CO (28) + H₂O, H₂O + CO + H₂O, H₂O + CO + H₂O + H₂O | Positive |
| Lasiodonin | 363.1853 | 345, 327, 299 | H₂O (18), 2H₂O (36), H₂O + CO (28) | Positive |
| Enmein | 363.1853 | 319, 289 | CO₂ (44), CH₂O (30) + CO₂ | Negative |
| Spiro-lactone type kaurane | Varies | [M+H-CO₂]⁺ | CO₂ (44) | Positive |
| ent-Kaurenoic acid | 301.3 (as [M-H]⁻) | 301.3 | No fragmentation observed | Negative |
Data compiled from multiple sources.
Table 2: Characteristic Neutral Losses in ESI-MS/MS of Substituted Kauranes
| Functional Group | Neutral Loss Molecule | Neutral Loss (Da) |
| Hydroxyl (-OH) | Water (H₂O) | 18 |
| Acetyl (-OAc) | Acetic Acid (CH₃COOH) | 60 |
| Carbonyl (-CO) | Carbon Monoxide (CO) | 28 |
| Carboxyl (-COOH) | Carbon Dioxide (CO₂) | 44 |
| Formaldehyde loss (from specific structures) | Formaldehyde (CH₂O) | 30 |
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of kaurane diterpenoids from dried plant material, such as leaves and stems of Isodon species.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general method for the separation and detection of kaurane diterpenoids. Optimization of the gradient and MS parameters may be required for specific applications.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for specific compounds)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: 10 - 40 eV (optimize for each precursor ion to achieve optimal fragmentation)
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of kauranes.
Characteristic Fragmentation Pathway of a Kaurane Diterpenoid (Oridonin)
Caption: ESI-MS/MS fragmentation of Oridonin.
Signaling Pathway Modulated by Kaurane Diterpenoids (Oridonin)
Many kaurane diterpenoids, such as oridonin, exhibit significant anticancer activity by modulating key cellular signaling pathways. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, leading to uncontrolled cell proliferation and survival.
Caption: Oridonin inhibits the PI3K/Akt pathway.
Assessing the Anticancer Potential of Kaurane Diterpenoids on Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane-type diterpenoids, a class of natural products, have garnered significant interest in oncological research due to their demonstrated cytotoxic and pro-apoptotic activities across a variety of cancer cell lines. While specific data on 2,16-Kauranediol is limited, extensive research on structurally related ent-kaurane diterpenoids provides a strong foundation for assessing its potential as an anticancer agent. This document provides a comprehensive overview of the methodologies and application of these compounds, with a focus on their effects on cancer cell viability, apoptosis, and cell cycle progression. The protocols detailed herein are standardized procedures adaptable for the evaluation of this compound and other novel kaurane (B74193) derivatives.
Data Presentation: Cytotoxicity of Kaurane Diterpenoids
The following table summarizes the cytotoxic activity (IC50 values) of various ent-kaurane diterpenoids against a panel of human cancer cell lines, as reported in the literature. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound Name/Source | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | HCT-116 | Colon Carcinoma | 8.53 | |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | HepG2 | Hepatocellular Carcinoma | 6.42 | |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | A2780 | Ovarian Cancer | 7.31 | |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | NCI-H1650 | Non-small Cell Lung Cancer | 6.95 | |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | BGC-823 | Gastric Carcinoma | 7.88 | |
| Henryin | HCT-116 | Colon Carcinoma | 2.07 | |
| Henryin | HepG2 | Hepatocellular Carcinoma | 1.31 | |
| Henryin | A2780 | Ovarian Cancer | 1.55 | |
| Henryin | NCI-H1650 | Non-small Cell Lung Cancer | 1.38 | |
| Henryin | BGC-823 | Gastric Carcinoma | 1.63 | |
| Reniformin C | HCT-116 | Colon Carcinoma | 1.09 | |
| Reniformin C | HepG2 | Hepatocellular Carcinoma | 1.25 | |
| Reniformin C | A2780 | Ovarian Cancer | 1.33 | |
| Reniformin C | NCI-H1650 | Non-small Cell Lung Cancer | 1.17 | |
| Reniformin C | BGC-823 | Gastric Carcinoma | 1.29 | |
| Kamebacetal A | HCT-116 | Colon Carcinoma | 4.32 | |
| Kamebacetal A | HepG2 | Hepatocellular Carcinoma | 3.89 | |
| Kamebacetal A | A2780 | Ovarian Cancer | 4.01 | |
| Kamebacetal A | NCI-H1650 | Non-small Cell Lung Cancer | 3.56 | |
| Kamebacetal A | BGC-823 | Gastric Carcinoma | 4.15 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the assessment of the anticancer potential of this compound.
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes at 4°C.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, JNK, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing the anticancer potential of a compound and a proposed signaling pathway for kaurane diterpenoids based on existing literature.
Caption: Experimental workflow for assessing anticancer potential.
Caption: Proposed signaling pathway for kaurane diterpenoids.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anticancer properties of this compound. Based on the activity of related ent-kaurane diterpenoids, it is hypothesized that this compound may exhibit cytotoxic effects through the induction of apoptosis and cell cycle arrest, potentially mediated by the modulation of key signaling pathways such as the ROS-JNK axis. The successful application of these methodologies will provide critical insights into the therapeutic potential of this and other novel kaurane compounds in the field of oncology.
Application Notes and Protocols for the Microbiological Transformation of Kaurane Skeletons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaurane (B74193) diterpenes are a class of natural products exhibiting a wide range of biological activities. However, their structural modification for the development of new therapeutic agents can be challenging through conventional synthetic chemistry. Microbiological transformation offers a powerful and regio- and stereoselective alternative for the functionalization of the kaurane skeleton, often leading to the production of novel derivatives with enhanced bioactivity. This document provides detailed application notes and protocols for the microbiological transformation of kaurane skeletons using various fungal species. The primary transformation observed is hydroxylation, which can significantly alter the pharmacological properties of the parent compound.[1][2][3]
Key Microorganisms and Transformations
Filamentous fungi are the most extensively studied microorganisms for kaurane biotransformation. The following table summarizes some of the key fungal species, their typical transformations on kaurane substrates, and the resulting products.
| Microorganism | Substrate Example(s) | Major Transformation(s) | Product Example(s) | Reference(s) |
| Gibberella fujikuroi | ent-kaur-16-en-19-oic acid | Hydroxylation at C-7, C-11; Ring B contraction | ent-7α-hydroxy-kaur-16-en-19-oic acid, Gibberellins | [2][4] |
| 15β-hydroxy-3-oxo-ent-kaur-16-ene | Hydroxylation at C-7, C-11 | 7α,11β-dihydroxy-3,15-dioxo-ent-kaurane | ||
| Cephalosporium aphidicola | ent-kaur-16-en-19-ol | Hydroxylation at C-16, C-17 | ent-kauran-16β,19-diol, ent-kauran-16β,17,19-triol | [1][5][6] |
| ent-16β,19-dihydroxykaurane | Hydroxylation at C-11 | ent-11β,16β,19-trihydroxykaurane | [7] | |
| Aspergillus niger | ent-kaur-16-en-19-oic acid | Hydroxylation at C-1, C-7, C-11 | ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | [2] |
| Rhizopus stolonifer | ent-kaur-16-en-19-oic acid | Hydroxylation at C-7, C-12, C-16, C-17 | ent-7α-hydroxy-kaur-16-en-19-oic acid, ent-16β,17-dihydroxy-kauran-19-oic acid | [3][8] |
| methyl ent-17-hydroxy-16β-kauran-19-oate | Hydroxylation at C-7, C-9 | methyl ent-7α,17-dihydroxy-16β-kauran-19-oate, methyl ent-9α,17-dihydroxy-16β-kauran-19-oate | [9] |
Experimental Protocols
The following protocols provide a general framework for the microbiological transformation of kaurane diterpenes. Optimization of specific parameters such as substrate concentration, incubation time, and culture conditions may be required for different kaurane substrates and fungal strains.
Protocol 1: General Procedure for Fungal Culture and Biotransformation
This protocol outlines the two-stage fermentation process commonly used for biotransformation studies.
Materials:
-
Fungal strain (e.g., Gibberella fujikuroi, Cephalosporium aphidicola, Aspergillus niger, Rhizopus stolonifer)
-
Potato Dextrose Agar (PDA) slants
-
Liquid culture medium (see specific recipes below)
-
Erlenmeyer flasks
-
Shaking incubator
-
Kaurane substrate
-
Solvent for substrate dissolution (e.g., ethanol, DMSO)
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Fungal Culture Activation:
-
Aseptically transfer a small piece of the fungal mycelium from a PDA slant to an Erlenmeyer flask containing the sterile liquid culture medium (Stage I medium).
-
Incubate the flask in a shaking incubator at 25-28 °C and 150-200 rpm for 2-3 days to obtain a seed culture.
-
-
Biotransformation (Two-Stage Fermentation):
-
Inoculate fresh liquid culture medium (Stage II medium) with an aliquot (e.g., 10% v/v) of the seed culture.
-
Incubate the flasks under the same conditions as the seed culture for 24-48 hours to allow for substantial mycelial growth.
-
Prepare a stock solution of the kaurane substrate in a suitable solvent.
-
Add the substrate solution to the fungal culture. The final substrate concentration typically ranges from 50 to 500 mg/L.
-
Continue the incubation for an additional 7-14 days. Monitor the transformation progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Extraction of Products:
-
After the incubation period, combine the culture broth and mycelium.
-
Extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract containing the transformed products.
-
Culture Media Recipes:
-
Gibberella fujikuroi Medium:
-
Glucose: 20 g/L
-
Yeast extract: 5 g/L
-
Peptone: 5 g/L
-
NaCl: 5 g/L
-
K₂HPO₄: 5 g/L
-
Adjust pH to 6.8[10]
-
-
Cephalosporium aphidicola Medium:
-
Aspergillus niger Medium (Malt Extract Medium):
-
Maltose: 12.75 g/L
-
Dextrin: 2.75 g/L
-
Glycerol: 2.35 g/L
-
Peptone: 0.78 g/L[11]
-
-
Rhizopus stolonifer Medium (Potato Dextrose Broth):
Protocol 2: Purification of Biotransformed Products
Materials:
-
Crude extract from biotransformation
-
Silica (B1680970) gel for column chromatography
-
Solvents for elution (e.g., hexane (B92381), ethyl acetate, dichloromethane, methanol)
-
TLC plates and developing chamber
-
Preparative HPLC system (optional)
Procedure:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding a more polar solvent like ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
Combine fractions containing the same purified compound and evaporate the solvent.
-
-
Preparative HPLC (Optional):
-
For further purification of isolated fractions, use a preparative HPLC system with a suitable column (e.g., C18) and mobile phase.
-
Protocol 3: Analysis and Characterization of Products
Materials and Instruments:
-
Analytical HPLC system with a suitable detector (e.g., DAD)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
HPLC Analysis:
-
Develop an HPLC method to separate the substrate and its transformation products. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is commonly used.
-
Quantify the products by creating a calibration curve with a known standard (if available) or by relative peak area analysis.
-
-
Structure Elucidation:
-
Use 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectroscopy to determine the chemical structure of the purified products.
-
Confirm the molecular weight and elemental composition of the products using high-resolution mass spectrometry (HRMS).
-
Data Presentation
The following tables summarize quantitative data from selected biotransformation experiments.
Table 1: Biotransformation of ent-kaur-16-en-19-ol by Cephalosporium aphidicola [1][6]
| Substrate Concentration | Incubation Time (days) | Product | Yield (%) |
| 53 mg/mL (in 0.5 mL added to 15 mL culture) | 13 | ent-kauran-16β,19-diol | 0.54 |
| 53 mg/mL (in 0.5 mL added to 15 mL culture) | 13 | ent-kauran-16β,17,19-triol | 1.86 |
Table 2: Biotransformation of ent-kaur-16-en-19-oic acid by various fungi
| Fungus | Incubation Time (days) | Product | Yield (%) | Reference |
| Aspergillus niger | Not specified | ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | 5.8 | [2] |
| Rhizopus stolonifer | 7 | ent-7α-hydroxy-kaur-16-en-19-oic acid | Not specified | [3] |
| Rhizopus stolonifer | 15 | ent-16β,17-dihydroxy-kauran-19-oic acid | Not specified | [3] |
| Psilocybe cubensis | 2 | ent-16β,17-dihydroxy-kauran-19-oic acid | Not specified | [14] |
| Psilocybe cubensis | 9 | ent-12α,16β,17-trihydroxy-kauran-19-oic acid | Not specified | [14] |
| Psilocybe cubensis | 9 | ent-11α,16β,17-trihydroxy-kauran-19-oic acid | Not specified | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway
The enzymatic machinery responsible for the hydroxylation of kaurane diterpenes in fungi primarily involves cytochrome P450 monooxygenases (CYPs).[2][15][16] The expression of these enzymes is often part of a broader xenobiotic detoxification pathway. While specific signaling cascades for kaurane metabolism are not fully elucidated for each fungal species, a generalized pathway can be proposed.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Biotransformation of ent-16 beta,19-dihydroxykaurane by Cephalosporium aphidicola [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. Biotransformation of methyl ent-17-hydroxy-16beta-kauran-19-oate by Rhizopus stolonifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.avinuty.ac.in [ir.avinuty.ac.in]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Production of Primary Metabolites by Rhizopus stolonifer, Causal Agent of Almond Hull Rot Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flinnsci.com [flinnsci.com]
- 14. Biotransformation of ent-kaur-16-en-19-oic acid by Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 enzyme systems in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and SAR Studies of 2,16-Kauranediol Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] The tetracyclic core of these molecules provides a unique scaffold for the development of novel therapeutic agents. This document provides a detailed guide for the synthesis and structure-activity relationship (SAR) studies of analogues based on the 2,16-kauranediol (B1632423) scaffold. While specific data for this compound analogues is limited in publicly available literature, this protocol outlines a generalized approach based on the synthesis and evaluation of structurally related ent-kaurane diterpenoids.
Application Notes
The primary application of synthesizing this compound analogues is to explore their potential as anticancer agents. SAR studies aim to identify the structural features that contribute to cytotoxicity and selectivity against various cancer cell lines. Key areas of investigation include the role of hydroxylation patterns, the introduction of other functional groups, and the modification of the kaurane (B74193) skeleton to enhance therapeutic efficacy and reduce toxicity.
Experimental Protocols
General Synthesis of ent-Kaurane Diterpenoid Analogues
The synthesis of ent-kaurane diterpenoid analogues can be a complex multi-step process. A common strategy involves the modification of a readily available natural product, such as kaurenoic acid or steviol, or a total synthesis approach to build the tetracyclic system from simpler starting materials.[3][4] A representative synthetic scheme for generating novel ent-kaurane derivatives is outlined below, based on established protocols.[5]
Materials:
-
Starting material (e.g., kaurenoic acid)
-
Anhydrous solvents (THF, CH2Cl2, etc.)
-
Reagents for oxidation, reduction, and functional group manipulation (e.g., LiAlH4, PCC, Grignard reagents)
-
Chromatography supplies (silica gel, solvents)
-
Standard laboratory glassware and equipment
Procedure:
-
Starting Material Preparation: Begin with a suitable ent-kaurane starting material. For instance, kaurenoic acid can be extracted from plant sources.[1]
-
Functional Group Interconversion:
-
Reduction of Carboxylic Acid: The carboxylic acid at C-19 of kaurenoic acid can be reduced to a primary alcohol using a reducing agent like LiAlH4 in anhydrous THF.
-
Oxidation of Alcohols: Hydroxyl groups at various positions can be oxidized to ketones or aldehydes using reagents such as PCC in CH2Cl2.
-
-
Derivatization of Hydroxyl Groups:
-
Esterification: React the hydroxyl groups with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) to form esters.
-
Etherification: Convert hydroxyl groups to ethers using Williamson ether synthesis (e.g., sodium hydride and an alkyl halide).
-
-
Modification of the D-ring:
-
The exocyclic methylene (B1212753) at C-16 is a common site for modification. For example, it can be epoxidized or dihydroxylated.
-
-
Purification and Characterization: Purify the synthesized analogues using column chromatography on silica (B1680970) gel. Characterize the structure of each analogue using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized this compound analogues dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogues (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analogue.
Data Presentation
The following tables summarize representative cytotoxicity data for various ent-kaurane diterpenoid analogues against different human cancer cell lines. This data can serve as a benchmark for evaluating newly synthesized this compound analogues.
Table 1: Cytotoxicity (IC50, µM) of ent-Kaurane Diterpenoids Against Human Cancer Cell Lines [6]
| Compound | HCT-116 (Colon) | HepG2 (Liver) | A2780 (Ovarian) | NCI-H1650 (Lung) | BGC-823 (Gastric) |
| Compound 1 | 6.47 ± 0.51 | 4.35 ± 0.38 | 2.94 ± 0.25 | >10 | 3.86 ± 0.31 |
| Compound 4 | 2.07 ± 0.18 | 1.31 ± 0.11 | 1.54 ± 0.13 | 1.89 ± 0.16 | 1.72 ± 0.15 |
| Oridonin (9) | 3.12 ± 0.27 | 2.58 ± 0.22 | 1.89 ± 0.17 | 4.53 ± 0.41 | 2.98 ± 0.26 |
| Doxorubicin | 0.45 ± 0.04 | 0.62 ± 0.05 | 0.31 ± 0.03 | 0.55 ± 0.05 | 0.48 ± 0.04 |
Table 2: Cytotoxicity (GI50, µM) of Geliboluols A–D Against Blood and Solid Cancer Cell Lines [8]
| Compound | K562 (Leukemia) | U266 (Myeloma) | HCT-15 (Colon) | NCI-H23 (Lung) | A549 (Lung) |
| Geliboluol A (1) | >30 | >30 | >30 | >30 | >30 |
| Geliboluol B (2) | >30 | >30 | >30 | >30 | >30 |
| Geliboluol C (3) | >30 | >30 | >30 | >30 | >30 |
| Geliboluol D (4) | 2.59 | 19.64 | 4.34 | 5.12 | 7.23 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound analogues.
Caption: General workflow for the synthesis of this compound analogues.
Caption: Logical flow for structure-activity relationship (SAR) studies.
Caption: Proposed apoptotic pathway induced by kaurane diterpenoids.[9][10]
Structure-Activity Relationship (SAR) Insights
Based on studies of various ent-kaurane diterpenoids, the following structural features are often correlated with cytotoxic activity:
-
α,β-Unsaturated Ketone: The presence of an α,β-unsaturated ketone moiety in the D-ring is often crucial for potent cytotoxicity.[5]
-
Hydroxylation Pattern: The position and stereochemistry of hydroxyl groups on the kaurane skeleton can significantly influence biological activity.
-
Substituents at C-19: Modification of the C-19 position, for example, from a carboxylic acid to an alcohol or ester, can modulate activity.[3]
-
Epoxy Groups: The introduction of an epoxy group, particularly at the 7,20-position, has been shown to affect cytotoxicity.[6]
Conclusion
The synthesis and evaluation of this compound analogues represent a promising avenue for the discovery of novel anticancer agents. The protocols and data presented herein, derived from studies on structurally related ent-kaurane diterpenoids, provide a solid foundation for researchers to design, synthesize, and evaluate new compounds with improved therapeutic potential. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these analogues to further optimize their design and development.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic ent-kaurane diterpenoids from Isodon rubescens var. lushiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geliboluols A–D: Kaurane-Type Diterpenoids from the Marine-Derived Rare Actinomycete Actinomadura geliboluensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,16-Kauranediol in Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,16-Kauranediol is a member of the kaurane (B74193) diterpene family of natural products. Diterpenoids are a large and structurally diverse class of secondary metabolites found throughout the plant kingdom. Interest in kaurane diterpenes has grown due to their wide range of reported biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Notably, ent-kaurane diterpenes have been identified as constituents in various plant species, including those of the genus Pteris.[1][2][3][4] The potential therapeutic applications of these compounds necessitate robust and reliable methods for their quantification in complex matrices such as crude plant extracts.
These application notes provide a comprehensive overview of the methodologies for the extraction and quantification of this compound from plant materials. The protocols detailed below are based on established techniques for the analysis of related kaurane diterpenes and can be adapted for the specific quantification of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of kaurane diterpenes from dried plant material, which can be optimized for specific plant species, such as Pteris multifida, a known source of this compound.[1][2][5]
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Pteris multifida)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (95%)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper (Whatman No. 1 or equivalent)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Maceration:
-
Weigh 100 g of dried, powdered plant material and place it in a suitable flask.
-
Add 500 mL of 95% ethanol and macerate at room temperature for 72 hours with occasional shaking.
-
Filter the extract through filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in 200 mL of deionized water.
-
Perform successive liquid-liquid partitioning with n-hexane (3 x 200 mL) followed by ethyl acetate (3 x 200 mL).
-
Separate the layers and collect the n-hexane and ethyl acetate fractions.
-
Concentrate each fraction to dryness using a rotary evaporator. The diterpenes are expected to be enriched in the less polar fractions (n-hexane and ethyl acetate).
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up (Optional):
-
For further purification prior to HPLC or GC-MS analysis, the dried extract can be redissolved in a minimal amount of the appropriate solvent and subjected to SPE using a silica gel cartridge.
-
Elute with a gradient of n-hexane and ethyl acetate to fractionate the extract and isolate the diterpene-rich fraction.
-
Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol is adapted from a validated method for the quantification of a related ent-kaurane diterpenoid in Pteris species and can be applied for the analysis of this compound.[6]
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, online degasser, autosampler, and column thermostat.
-
Mass Spectrometer: Quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface.
-
Analytical Column: Diamonsil ODS C18 column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 30% acetonitrile (B52724) and 70% 2 mmol/L ammonium (B1175870) acetate in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
MS Detector Settings:
-
Ionization Mode: Negative ion mode ([M-H]⁻).
-
Scan Mode: Selective Ion Monitoring (SIM). The specific m/z for this compound would need to be determined based on its molecular weight.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of purified this compound (if available) in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 2.5 µg/mL.
-
Sample Solution: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.
Quantification:
-
Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the GC-MS analysis of diterpenes in plant extracts.[7][8] Derivatization may be necessary for polar diterpenoids like this compound to improve volatility and chromatographic performance.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp at 4°C/min to 270°C.
-
Hold at 270°C for 5 minutes.
-
-
MS Detector Settings:
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan or Selective Ion Monitoring (SIM) for higher sensitivity and specificity.
-
Sample Preparation and Derivatization:
-
Sample Solution: Dissolve a known amount of the dried plant extract in a suitable solvent like methanol or ethyl acetate.
-
Derivatization (Silylation):
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
Quantification:
-
Prepare calibration standards of derivatized this compound.
-
Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Analyze the derivatized sample extract and determine the concentration of this compound using the calibration curve.
Data Presentation
The following table provides an example of how quantitative data for a kaurane diterpenoid in a crude plant extract can be presented. The data is based on the quantification of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) in Pteris semipinnata.[6]
| Compound | Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration (mg/g of dry weight) | Recovery (%) | LOD (ng) |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) | Pteris semipinnata | Whole plant | Maceration with 95% Ethanol | HPLC-APCI-MS | 1.18 | 97.8 | 0.4 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Potential Signaling Pathway for Anti-Inflammatory Action
Kaurane diterpenes have been reported to exert anti-inflammatory effects, potentially through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[9][10][11][12][13] The following diagram illustrates a plausible mechanism of action for the anti-inflammatory properties of this compound.
Caption: Potential anti-inflammatory signaling pathway of this compound.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of two cytotoxic diterpenes from the fern Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Analysis of the diterpenoids in the extract of Pteris semipinnata L by HPLC-APCI-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination by GC-MS-SIM of furanoditerpenes in Pterodon pubescens Benth.: development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,16-Kauranediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,16-Kauranediol synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive or degraded reagents/catalysts. - Incorrect stereochemistry of the starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize the reaction temperature. For hydroxylations, temperatures are often critical. - Use freshly prepared or properly stored reagents and catalysts. - Verify the stereochemistry of the starting kaurane (B74193) derivative using spectroscopic methods. |
| Formation of multiple byproducts | - Non-specific reagents. - Over-oxidation or side reactions at other positions of the kaurane skeleton. - Isomerization of the kaurane skeleton under harsh reaction conditions. | - Employ stereoselective and regioselective reagents. For hydroxylation at C-2 and C-16, enzymatic or microbial methods can offer high selectivity. - Use milder oxidizing agents and control the stoichiometry carefully. - Avoid strongly acidic or basic conditions if skeletal rearrangements are observed. |
| Difficulty in separating diastereomers | - Similar polarities of the desired product and byproducts. | - Utilize high-performance liquid chromatography (HPLC) with a suitable chiral column. - Derivatize the diol mixture to form esters or other derivatives that may have better separation properties. Recrystallization of the derivatives might also be effective. |
| Epimerization at C-2 | - Basic or acidic conditions during workup or purification. | - Maintain neutral pH during extraction and purification steps. - Use silica (B1680970) gel chromatography with a non-polar eluent system and consider deactivating the silica gel with a small amount of a neutral agent like triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes to obtain this compound?
A1: Currently, two main strategies are employed for the synthesis of hydroxylated kaurane diterpenoids like this compound: chemical synthesis and microbial transformation.
-
Chemical Synthesis: This approach often involves the stereoselective reduction of a corresponding diketone or the hydroxylation of a kaurane precursor. Challenges include achieving the desired stereoselectivity at both C-2 and C-16.
-
Microbial Transformation: This method utilizes microorganisms to introduce hydroxyl groups at specific positions of the kaurane skeleton. Several fungi, such as Cephalosporium aphidicola and Fusarium proliferatum, have been shown to hydroxylate kaurane derivatives with high regio- and stereoselectivity.[1][2][3] This can be a highly efficient way to produce the desired diol from a readily available kaurane precursor.
Q2: How can I improve the stereoselectivity of the hydroxylation at the C-2 and C-16 positions?
A2: Achieving high stereoselectivity is a critical challenge in the synthesis of this compound.
-
For chemical synthesis , the choice of reagents is crucial. For instance, the use of bulky reducing agents for the reduction of a diketone precursor can favor the formation of one stereoisomer over the other due to steric hindrance.
-
Microbial transformation often provides excellent stereoselectivity. The enzymes within the microorganisms act as chiral catalysts, leading to the formation of a single enantiomer. Screening different microbial strains and optimizing fermentation conditions can further enhance selectivity.
Q3: What are the key parameters to control during a microbial transformation for the synthesis of this compound?
A3: Key parameters to optimize for a successful microbial transformation include:
-
Microorganism Strain: Different strains will have different enzymatic activities and selectivities.
-
Substrate Concentration: High concentrations of the kaurane precursor can be toxic to the microorganisms.
-
Incubation Time: The reaction time needs to be optimized to maximize product formation and minimize degradation.
-
pH and Temperature: These parameters affect microbial growth and enzyme activity.
-
Aeration and Agitation: Adequate oxygen supply and mixing are essential for many microbial processes.
Q4: What are the most effective methods for the purification of this compound?
A4: The purification of this compound often involves chromatographic techniques.
-
Silica Gel Column Chromatography: This is a standard method for separating kaurane derivatives. A gradient elution with a solvent system like hexane (B92381)/ethyl acetate (B1210297) is typically used.
-
High-Performance Liquid Chromatography (HPLC): For separating diastereomers and achieving high purity, reversed-phase or normal-phase HPLC can be employed. Chiral HPLC columns may be necessary to separate enantiomers if a racemic synthesis is performed.
-
Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
Experimental Protocols
Protocol 1: General Procedure for Microbial Hydroxylation of a Kaurane Precursor
This protocol is based on the microbial transformation of ent-kaur-16-en-19-ol.[1][2]
1. Microorganism and Culture Medium:
- Select a suitable microorganism known for kaurane hydroxylation (e.g., Cephalosporium aphidicola).
- Prepare a liquid culture medium appropriate for the chosen microorganism (e.g., potato dextrose broth).
2. Inoculation and Pre-culture:
- Inoculate the culture medium with the microorganism.
- Incubate at the optimal temperature and agitation speed for 24-48 hours to obtain a seed culture.
3. Biotransformation:
- Add the kaurane precursor (e.g., a solution in a minimal amount of a water-miscible solvent like ethanol) to the main culture.
- Continue the incubation under the same conditions for 7-14 days. Monitor the reaction progress by periodically taking samples and analyzing them by TLC or LC-MS.
4. Extraction and Purification:
- After the reaction is complete, separate the mycelium from the culture broth by filtration.
- Extract the culture broth and the mycelium with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: General Procedure for Purification of Diastereomeric Diols
This protocol provides a general approach for separating diastereomeric diols.
1. Initial Purification by Column Chromatography:
- Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.
- Load the solution onto a silica gel column.
- Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
- Collect fractions and analyze them by TLC to identify those containing the desired diols.
2. Separation of Diastereomers by HPLC:
- If the diastereomers are not fully separated by column chromatography, use HPLC.
- Select a suitable column (e.g., a reversed-phase C18 column or a normal-phase silica column).
- Develop an isocratic or gradient elution method with an appropriate mobile phase (e.g., acetonitrile/water for reversed-phase or hexane/isopropanol for normal-phase).
- Inject the partially purified sample and collect the fractions corresponding to each diastereomer.
3. Characterization:
- Characterize the purified diols using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and stereochemistry.
Visualizations
Signaling Pathway for Kaurane Biosynthesis
Caption: Biosynthetic pathway of this compound from Geranylgeranyl pyrophosphate.
Experimental Workflow for Microbial Synthesis
Caption: General experimental workflow for the microbial synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: 2,16-Kauranediol Chromatographic Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 2,16-Kauranediol. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying this compound from a crude plant extract?
A1: The initial purification of this compound from a crude extract, such as from Euphorbia hirta, typically involves a multi-step process. A common approach begins with liquid-liquid extraction to partition compounds based on polarity. This is often followed by column chromatography on silica (B1680970) gel or a macroporous resin to achieve a primary separation of flavonoids, phenols, and diterpenoids.[1][2][3]
Q2: How can I monitor the separation of this compound during chromatography?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation.[4] By spotting fractions from your column onto a TLC plate and developing it in an appropriate solvent system, you can visualize the presence of this compound and assess its purity relative to other compounds in the fraction.
Q3: What are some common challenges in the chromatographic separation of diterpenoids like this compound?
A3: Diterpenoids can be challenging to purify due to their complex structures and the presence of closely related isomers in natural extracts. Co-elution with other compounds of similar polarity is a frequent issue. Furthermore, some diterpenoids may be unstable under certain chromatographic conditions, such as highly acidic or basic mobile phases.
Q4: Is High-Performance Liquid Chromatography (HPLC) suitable for the final purification of this compound?
A4: Yes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the final purification of this compound. It offers high resolution and can separate closely related compounds, yielding a high-purity final product.[5][6][7]
Troubleshooting Guides
Issue 1: Poor Separation on the TLC Plate
Symptoms:
-
Streaking of the spot for this compound.
-
The Rf value is too high (close to 1) or too low (close to 0).
-
Multiple compounds appear as a single, unresolved spot.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | Modify the polarity of your mobile phase. For normal phase TLC, if the Rf is too low, increase the polarity (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). If the Rf is too high, decrease the polarity.[8][9] |
| Sample Overloading | Apply a smaller, more concentrated spot to the TLC plate. |
| Compound Degradation | This compound may be sensitive to the silica gel. Consider using a different stationary phase, such as alumina (B75360), or neutralizing the silica gel plate with a base like triethylamine (B128534) in the mobile phase. |
| Complex Mixture | If the crude extract is too complex, consider a pre-purification step like solid-phase extraction (SPE) to remove interfering compounds. |
Issue 2: Co-elution of Impurities in Column Chromatography
Symptoms:
-
Fractions containing this compound are consistently contaminated with other compounds, as seen on TLC or by HPLC analysis.
-
Broad peaks are observed during column chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Separation Power | Switch to a stationary phase with a different selectivity, such as alumina or a bonded-phase silica gel. |
| Poor Column Packing | Repack the column carefully to ensure a uniform and tightly packed bed. |
| Inappropriate Elution Method | Switch from isocratic elution to a gradient elution. A gradual increase in the polarity of the mobile phase can improve the resolution of closely eluting compounds. |
| High Flow Rate | Reduce the flow rate to allow for better equilibration of the analyte between the stationary and mobile phases. |
Issue 3: Peak Tailing or Fronting in HPLC
Symptoms:
-
Asymmetrical peaks for this compound in the HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silica | Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or triethylamine (TEA), to block active sites on the stationary phase. |
| Column Overload | Inject a smaller volume of a more dilute sample. |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation | Replace the analytical column if it has been used extensively. |
Experimental Protocols
Protocol 1: TLC Method Development for this compound Separation
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude extract or column fraction in a suitable solvent (e.g., methanol (B129727) or dichloromethane). Spot a small amount onto the baseline of the TLC plate using a capillary tube.
-
Solvent Systems: Prepare a series of developing solvents with varying polarities. Good starting points for kaurane (B74193) diterpenoids include mixtures of hexane and ethyl acetate, or dichloromethane (B109758) and methanol.[4][10]
-
System A: 80:20 Hexane:Ethyl Acetate
-
System B: 70:30 Hexane:Ethyl Acetate
-
System C: 95:5 Dichloromethane:Methanol
-
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by gentle heating).
-
Analysis: Calculate the Rf value for each spot. The ideal solvent system will give an Rf value for this compound between 0.2 and 0.4 for optimal separation in column chromatography.
Protocol 2: Flash Column Chromatography for Initial Purification
-
Column Packing: Dry pack a glass column with silica gel (230-400 mesh) in the chosen solvent system (determined from TLC analysis).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the packed column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase if a gradient elution is required.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Monitoring: Analyze the collected fractions by TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure.
Protocol 3: RP-HPLC for Final Purification
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid or acetic acid to improve peak shape.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% to 100% B
-
30-35 min: 100% B
-
35-40 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as diterpenoids may lack a strong chromophore).
-
Injection Volume: 20 µL.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Re-inject a small amount of the collected fraction to confirm its purity.
Data Presentation
Table 1: TLC Solvent System Optimization for this compound
| Solvent System (v/v) | Rf of this compound | Rf of Impurity A | Rf of Impurity B | Resolution (ΔRf) |
| 80:20 Hexane:EtOAc | 0.25 | 0.35 | 0.15 | 0.10 / 0.10 |
| 70:30 Hexane:EtOAc | 0.40 | 0.48 | 0.30 | 0.08 / 0.10 |
| 95:5 DCM:MeOH | 0.30 | 0.32 | 0.20 | 0.02 / 0.10 |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | 25 °C |
| Retention Time | ~18.5 min (under gradient conditions) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. pjps.pk [pjps.pk]
- 2. Enrichment and purification of flavonoids from Euphorbia hirta L. and antioxidant activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. turkjps.org [turkjps.org]
- 7. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
Technical Support Center: Optimization of Mobile Phase for Kaurane Diterpenoid HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of kaurane (B74193) diterpenoids.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of kaurane diterpenoids.
1. Poor Peak Resolution or Co-elution of Kaurane Diterpenoids
-
Question: My chromatogram shows poor separation between structurally similar kaurane diterpenoids. How can I improve the resolution?
-
Answer: Co-elution of kaurane diterpenoids is a common challenge due to their similar structures. An isocratic elution may not be sufficient. To achieve baseline separation, a gradient elution program is highly recommended.[1] This involves gradually changing the mobile phase composition during the run to enhance the separation of closely eluting compounds. For instance, starting with a lower concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) and gradually increasing it can be effective. Additionally, consider the following:
-
Optimize the Gradient Profile: A shallow gradient can often improve the separation of closely related compounds.[2]
-
Change the Organic Modifier: Acetonitrile and methanol (B129727) can offer different selectivities. If you are using methanol, try switching to acetonitrile, or vice versa.[3]
-
Adjust the pH of the Mobile Phase: For acidic kaurane diterpenoids like kaurenoic acid (pKa ~4.84), operating the mobile phase at a pH around 2.5-3.5 will ensure they are in their non-ionized form, which can improve peak shape and retention.[4][5]
-
Column Selection: Using a column with a smaller particle size (e.g., <5 µm) or a longer column can increase efficiency and improve resolution.[6]
-
2. Peak Tailing
-
Question: The peaks for my kaurane diterpenoids are showing significant tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the kaurane diterpenoids, leading to tailing.[4] To mitigate this, a slightly acidic mobile phase (e.g., pH 2.5-3.5) is often used to suppress the ionization of these silanols. The addition of a small amount of an acid like formic acid, acetic acid, or phosphoric acid to the aqueous portion of the mobile phase is a common practice.[4][7]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.[8]
-
Contaminated Column or Guard Column: A contaminated guard column or analytical column can also cause peak tailing. Replace the guard column or wash the analytical column according to the manufacturer's instructions.[1]
-
3. Inconsistent Retention Times
-
Question: I am observing shifts in the retention times of my kaurane diterpenoid peaks between injections. What could be the reason?
-
Answer: Fluctuations in retention times can compromise the reliability of your analysis. Common causes include:
-
Inadequate Column Equilibration: It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially when using a gradient method.[1]
-
Mobile Phase Composition Changes: Ensure your mobile phase is prepared accurately and consistently. Solvent evaporation can alter the composition, so it's advisable to use freshly prepared mobile phase and keep the solvent reservoirs covered.[9]
-
Pump Issues: Leaks in the pump or check valve problems can lead to inconsistent flow rates and, consequently, shifting retention times.[9]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[10]
-
4. High Backpressure
-
Question: The backpressure in my HPLC system is unusually high. What should I do?
-
Answer: High backpressure can damage your column and pump. The most common causes are:
-
Column or Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit. Filtering your samples and mobile phases before use is essential.[8] If a blockage is suspected, you can try back-flushing the column (if the manufacturer allows it).
-
Precipitation of Buffer Salts: If you are using a buffered mobile phase with a high percentage of organic solvent, the buffer salts may precipitate. Ensure your chosen buffer is soluble in the entire range of your gradient.[11]
-
System Blockage: Check for blockages in other parts of the system, such as the injector or tubing.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for kaurane diterpenoid analysis?
A good starting point for reversed-phase HPLC of kaurane diterpenoids is a gradient of water (A) and acetonitrile or methanol (B). Often, the aqueous phase is acidified with 0.1% formic acid or phosphoric acid to a pH of around 2.5-3.5 to improve peak shape.[4][7] A typical starting gradient could be 50-95% B over 20-30 minutes.
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used for the separation of kaurane diterpenoids. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths.[2] However, methanol can sometimes offer different selectivity, which might be beneficial for resolving closely eluting peaks. It is often worthwhile to screen both solvents during method development.[3]
Q3: How important is the pH of the mobile phase?
The pH of the mobile phase is a critical parameter, especially for acidic kaurane diterpenoids like kaurenoic acid.[5] Controlling the pH helps to ensure that the analytes are in a single ionic state (preferably neutral), which leads to better peak shape and more reproducible retention times.[12] For acidic compounds, a mobile phase pH that is at least 2 units below the pKa is recommended.[4]
Q4: Do I need to use a buffer in my mobile phase?
For acidic kaurane diterpenoids, using a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can help to maintain a constant pH and improve the robustness of the method.[11] A buffer concentration of 10-25 mM is typically sufficient for most applications.[11] However, ensure the buffer is soluble in the mobile phase across the entire gradient and is compatible with your detector (e.g., volatile buffers like ammonium (B1175870) formate (B1220265) or acetate for LC-MS).
Q5: How can I separate a complex mixture of kaurane diterpenoids with a wide range of polarities?
For complex mixtures, a gradient elution is essential.[2] You may need to optimize the gradient profile to achieve adequate separation of both the more polar and less polar compounds. A shallow gradient at the beginning of the run can help to separate the more polar compounds, while a steeper gradient towards the end can elute the more non-polar compounds in a reasonable time.[13]
Data Presentation
Table 1: Example HPLC Mobile Phase Compositions for Kaurane Diterpenoid Analysis
| Kaurane Diterpenoid(s) | Column | Mobile Phase A | Mobile Phase B | Elution Mode & Program | Reference |
| Stevioside, Rebaudioside A | C18 (250 x 4.6 mm, 5 µm) | 10 mmol/L Sodium Phosphate Buffer, pH 2.6 | Acetonitrile | Isocratic (68:32 A:B) | [1] |
| Kaurenoic Acid | C18 | Water with 0.1% Phosphoric Acid | Acetonitrile | Isocratic (60% Acetonitrile) | [14] |
| Complex Mixture from Mikania laevigata | C18 | Water | Acetonitrile/Methanol | Gradient | [7] |
Experimental Protocols
Protocol 1: General Method for Optimization of Mobile Phase for Kaurane Diterpenoids
-
Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Initial Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Perform a broad gradient run (e.g., 10-95% B in 30 minutes) to elute all compounds and get an initial chromatogram.
-
-
Optimization of Organic Modifier:
-
Replace Acetonitrile with Methanol and repeat the broad gradient run.
-
Compare the chromatograms for changes in selectivity and resolution. Choose the organic modifier that provides better separation of the target analytes.
-
-
pH Optimization (for acidic kaurane diterpenoids):
-
Prepare mobile phase A with different pH values (e.g., 2.5, 3.0, 3.5) using a suitable buffer like phosphate or acetate.
-
Run the analysis at each pH and observe the effect on peak shape and retention time. Select the pH that provides the most symmetrical peaks.
-
-
Gradient Optimization:
-
Based on the initial broad gradient, design a more focused gradient. If peaks are crowded at the beginning, use a shallower gradient in that region. If peaks are eluting very late, increase the gradient slope.[15]
-
-
Flow Rate and Temperature:
-
A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column.
-
Maintain a constant column temperature (e.g., 30-40 °C) using a column oven for better reproducibility.
-
Mandatory Visualization
Caption: Workflow for HPLC mobile phase optimization.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Gradient Elution: Significance and symbolism [wisdomlib.org]
- 3. molnar-institute.com [molnar-institute.com]
- 4. biotage.com [biotage.com]
- 5. Showing Compound Kaurenoic acid (FDB021671) - FooDB [foodb.ca]
- 6. lcms.cz [lcms.cz]
- 7. redalyc.org [redalyc.org]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 13. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
preventing degradation of 2,16-Kauranediol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,16-Kauranediol in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples during experiments.
Troubleshooting Guide: Degradation of this compound in Solution
This guide addresses common issues encountered with the stability of this compound solutions, helping you identify and resolve potential degradation problems.
Issue 1: Precipitation or Cloudiness in the Solution
-
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate. What could be the cause?
-
Answer: Precipitation or cloudiness can occur due to several factors:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent. Kaurane (B74193) diterpenoids, while generally possessing some water solubility, often exhibit better solubility in organic solvents.[1]
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.
-
Degradation: The precipitate could be a less soluble degradation product.
Troubleshooting Steps:
-
Verify Solubility: Check the concentration of your solution against available solubility data for similar hydroxylated kaurane diterpenoids. Consider preparing a more dilute solution.
-
Gentle Warming and Sonication: Gently warm the solution in a water bath and sonicate to see if the precipitate redissolves. Avoid excessive heat, which can accelerate degradation.
-
Solvent Check: Ensure your solvent is of high purity and was not stored improperly, which could lead to water absorption.
-
Fresh Preparation: Prepare a fresh solution using a high-purity solvent and ensure the container is tightly sealed to prevent evaporation.
-
Issue 2: Discoloration of the Solution
-
Question: My this compound solution has developed a yellow or brownish tint. What does this indicate?
-
Answer: Discoloration often points to chemical degradation, particularly oxidation. The formation of new chromophoric (color-absorbing) molecules due to degradation can cause this change. Terpenoids are known to undergo oxidative degradation.[2]
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation, which can generate colored byproducts.
-
Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Avoid Headspace: Fill vials as much as possible to minimize the air (oxygen) in the headspace.
-
Antioxidant Addition: For long-term storage or sensitive experiments, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), if it does not interfere with your assay.
-
Issue 3: Inconsistent or Reduced Biological Activity
-
Question: I am observing a decrease in the expected biological activity of my this compound solution over time. Why is this happening?
-
Answer: A loss of biological activity is a strong indicator of compound degradation. The parent molecule is likely converting into less active or inactive degradation products. Factors such as pH, temperature, and exposure to light and oxygen can contribute to this degradation.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment.
-
pH Control: The stability of many compounds is pH-dependent. If your experimental buffer is acidic or basic, it may be promoting hydrolysis of the diol functional groups. Assess the stability of this compound at the pH of your assay.
-
Storage Conditions: Store stock solutions at or below -20°C in tightly sealed vials. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
Stability Check: Perform a simple stability study by analyzing the concentration of your solution via HPLC at different time points to quantify the rate of degradation under your specific experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, based on the properties of similar hydroxylated kaurane diterpenoids, the following solvents are recommended:
-
High Solubility: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are generally good choices for preparing concentrated stock solutions.
-
Moderate Solubility: Methanol (B129727) and acetonitrile (B52724) can also be used. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. It's important to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the long-term stability of this compound solutions, follow these guidelines:
-
Stock Solutions (in organic solvents):
-
Store at -20°C or -80°C for long-term storage.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles.
-
Use amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
Ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption.
-
-
Working Solutions (in aqueous buffers):
-
Prepare fresh on the day of the experiment.
-
If short-term storage is necessary, keep at 2-8°C and use within 24 hours.
-
Protect from light.
-
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of kaurane diterpenoids and other terpenes, the following degradation pathways are possible:
-
Oxidation: The hydroxyl groups can be oxidized to ketones. The tetracyclic ring system can also undergo oxidation, potentially leading to ring-opening or the formation of epoxides.[2] Studies on other ent-kaurane diterpenoids have shown degradation involving the loss of methyl groups and the formation of keto groups.[4]
-
Hydrolysis: While this compound itself does not have ester or ether linkages prone to simple hydrolysis, extreme pH conditions might catalyze rearrangements or other degradative reactions.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to a variety of degradation products.
-
Thermal Degradation: High temperatures can cause dehydration, rearrangement, or fragmentation of the molecule.
Q4: How can I monitor the degradation of my this compound solution?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed that can separate the intact this compound from its potential degradation products. By analyzing samples at different time points, you can quantify the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Suitability for Stock Solution | Suitability for Aqueous Dilution | Notes |
| Dimethyl Sulfoxide (DMSO) | Excellent | Good (keep final % low) | A versatile solvent for many organic compounds. |
| Ethanol | Good | Good | A less toxic alternative to DMSO for cell-based assays. |
| Methanol | Good | Moderate | Can be used for stock solutions. |
| Acetonitrile | Moderate | Moderate | Often used as a mobile phase component in HPLC analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[5][6][7][8]
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC system with UV detector
-
pH meter
-
Water bath
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.
4. HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method.
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for diterpenoid analysis.
-
Column: A C18 reversed-phase column is typically used.
-
Detection: Monitor at a wavelength where this compound has UV absorbance (a UV scan of the pure compound should be performed to determine the optimal wavelength).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks, which represent degradation products.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sgs.com [sgs.com]
- 8. researchgate.net [researchgate.net]
dealing with matrix effects in LC-MS analysis of 2,16-Kauranediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of 2,16-Kauranediol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Problem: Poor peak shape, splitting, or tailing.
Possible Causes & Solutions:
-
Column Overload: this compound, being a relatively nonpolar compound, can interact strongly with reversed-phase columns.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: Buildup of matrix components on the column or in the ion source can lead to distorted peak shapes.[1]
-
Solution: Implement a robust sample preparation method (see table below) to remove interferences. Regularly flush the column with a strong solvent and clean the ion source.
-
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can affect the peak shape of diterpenes.
-
Solution: Ensure the mobile phase is optimized for kaurane (B74193) diterpenes. A common starting point is a gradient of acetonitrile (B52724) or methanol (B129727) in water with a small amount of formic acid to improve peak shape.
-
-
Instrument Issues: A dirty ion source or other instrument problems can cause poor peak shapes.[1]
-
Solution: Perform routine maintenance and cleaning of the LC-MS system as recommended by the manufacturer.
-
Problem: Low signal intensity or high background noise.
Possible Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal.[2] This is a major concern in LC-MS analysis.
-
Solution:
-
Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would co-elute and experience similar ion suppression, allowing for accurate quantification.[4][5]
-
-
-
Inefficient Ionization: The settings of the ion source may not be optimal for this compound.
-
Solution: Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize the signal for this compound.
-
-
Contamination: High background noise is often a sign of contamination in the LC-MS system.[1]
-
Solution: Clean the system, including the ion source, and use high-purity solvents and reagents.
-
Problem: Inconsistent retention times.
Possible Causes & Solutions:
-
Column Equilibration: Insufficient column equilibration between injections can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Composition: Changes in the mobile phase composition, such as solvent degradation or improper mixing, can affect retention.
-
Solution: Prepare fresh mobile phase daily and ensure the solvent mixing system is functioning correctly.
-
-
Column Temperature Fluctuations: Variations in column temperature will affect the retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, which is often extracted from complex biological matrices, matrix effects can lead to inaccurate and unreliable quantitative results.[6] The primary cause is competition for charge in the electrospray ionization (ESI) source between this compound and other matrix components.[2]
Q2: How can I quantify the matrix effect for my this compound assay?
A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[7] This involves comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a pure solvent standard at the same concentration.
The Matrix Effect (%) is calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[7]
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Given that this compound is a relatively nonpolar compound (XLogP3 ≈ 4.4), methods that effectively remove polar interferences and phospholipids (B1166683) are recommended.
-
Solid-Phase Extraction (SPE): Generally considered the most effective method for removing a wide range of interferences, providing the cleanest extracts and minimizing matrix effects. A C18 or similar reversed-phase sorbent would be appropriate for this compound.
-
Liquid-Liquid Extraction (LLE): Can be very effective for nonpolar compounds like this compound, using a water-immiscible organic solvent to extract the analyte from the aqueous sample matrix.
-
Protein Precipitation (PPT): While simple and fast, it is the least effective at removing matrix components other than proteins and often results in significant matrix effects.
The following table provides an example of how different sample preparation methods can impact the matrix effect and recovery for this compound.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (PPT) | 45% (Suppression) | 95% |
| Liquid-Liquid Extraction (LLE) | 85% (Suppression) | 88% |
| Solid-Phase Extraction (SPE) | 98% (Minimal Effect) | 92% |
Note: The data in this table are for illustrative purposes and will vary depending on the specific matrix and experimental conditions.
Q4: What type of internal standard should I use for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., deuterated or ¹³C-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects and variability in extraction and ionization.[4][5] This allows for the most accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structurally similar kaurane diterpene that is not present in the samples can be used as an analog internal standard, but it may not compensate for matrix effects as effectively.
Q5: What are the recommended starting LC-MS conditions for this compound?
A5: Based on the analysis of similar kaurane diterpenes, the following are recommended starting conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower percentage of organic phase to a high percentage, optimized to achieve good separation from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for diterpenes.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) for quantification, with at least two transitions for confirmation. The precursor ion would be [M+H]⁺ or another suitable adduct. Fragmentation patterns can be predicted or determined by infusion experiments.
Experimental Protocols & Visualizations
Protocol: Quantification of Matrix Effect using Post-Extraction Spike Method
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, tissue homogenate) that is known to not contain this compound, using your chosen sample preparation method.
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare a Post-Extraction Spiked Sample: Spike a known amount of this compound standard solution into the blank matrix extract to achieve the same final concentration as the neat standard solution.
-
LC-MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample by LC-MS.
-
Calculate the Matrix Effect: Use the peak areas obtained to calculate the matrix effect percentage as described in Q2.
Diagram: Troubleshooting Workflow for Matrix Effects
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. This compound I CAS#: 34302-37-9 I diterpene compound I InvivoChem [invivochem.com]
- 6. Biological Template Based on ent-Kaurane Diterpenoid Glycosides for the Synthesis of Inorganic Porous Materials [file.scirp.org]
- 7. LC-MS guided isolation of ent-kaurane diterpenoids from Nouelia insignis. (2016) | Chang-Li Sun | 7 Citations [scispace.com]
resolving co-eluting peaks in 2,16-Kauranediol analysis
Welcome to the Technical Support Center for the analysis of 2,16-Kauranediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-elution and other challenges encountered during the chromatographic analysis of this compound and related diterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for co-eluting peaks in the analysis of this compound?
A1: Co-elution in the analysis of this compound often arises from the presence of structurally similar isomers or related diterpenoids in the sample matrix.[1] Common causes include:
-
Isomeric Impurities: The presence of other kaurane (B74193) diterpenoid isomers with similar polarity and chromatographic behavior.
-
Matrix Effects: Complex sample matrices, such as plant extracts, can contain numerous compounds that may co-elute with the target analyte.
-
Inadequate Chromatographic Conditions: Suboptimal mobile phase composition, stationary phase selection, or temperature can lead to poor separation.[2]
-
Column Overload: Injecting a sample that is too concentrated can cause peak broadening and co-elution.[3]
Q2: How can I confirm if a peak is truly a single compound or a result of co-elution?
A2: Several methods can be employed to assess peak purity:
-
Peak Shape Analysis: Visually inspect the chromatogram for peak fronting, tailing, or shoulders, which can indicate the presence of a hidden co-eluting peak.[1][4]
-
Spectral Analysis (DAD/PDA): If using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can assess the spectral homogeneity across the peak.[1][4] A non-uniform spectrum suggests the presence of multiple components.
-
Mass Spectrometry (MS): An MS detector can provide mass spectral data across the peak. If the mass spectrum changes from the upslope to the downslope of the peak, it is a strong indication of co-elution.[1]
Q3: What are the initial steps to take when facing a co-elution problem with this compound?
A3: A systematic approach is recommended. Begin by assessing the current method and then make incremental changes. A logical workflow is crucial for efficiently resolving the issue.
Caption: A logical workflow for troubleshooting co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks in this compound Analysis
This guide provides a systematic approach to resolving co-elution issues encountered during the HPLC or GC analysis of this compound.
Step 1: Mobile Phase Optimization (for HPLC)
Optimizing the mobile phase is often the most effective way to improve the separation of closely eluting compounds.[2]
1.1. Adjusting Solvent Strength:
-
Problem: Peaks are eluting too close together, either early or late in the chromatogram.
-
Solution: Modify the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.
-
To increase retention and potentially improve separation of early eluting peaks, decrease the percentage of the organic modifier.
-
For late-eluting peaks, a slight increase in the organic modifier might be necessary, but this should be done carefully to avoid decreasing resolution.
-
1.2. Changing the Organic Modifier:
-
Problem: Adjusting the solvent strength does not resolve the co-eluting peaks.
-
Solution: Switch the organic modifier. Acetonitrile and methanol (B129727) have different selectivities and can alter the elution order of compounds.[5]
1.3. Modifying Mobile Phase pH:
-
Problem: Peak tailing or inconsistent retention times are observed, especially if the sample contains ionizable compounds.
-
Solution: Although this compound is not strongly ionizable, other matrix components might be. Adding a small amount of an acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility.[5]
Table 1: Illustrative Data for Mobile Phase Optimization
| Parameter | Condition 1 | Condition 2 (Optimized) | Resolution (Rs) |
| Mobile Phase | 70% Acetonitrile in Water | 65% Acetonitrile in Water | 1.1 -> 1.6 |
| Organic Modifier | Acetonitrile | Methanol | 1.1 -> 1.4 |
| pH Modifier | None | 0.1% Formic Acid | Improved Peak Shape |
Step 2: Stationary Phase Selection
If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.[2][5]
2.1. Alternative C18 Phases:
-
Problem: Standard C18 columns do not provide adequate resolution.
-
Solution: Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.
2.2. Different Column Chemistries:
-
Problem: Co-eluting peaks have very similar hydrophobicity.
-
Solution: Consider columns with different stationary phases that offer alternative separation mechanisms, such as:
-
Phenyl-Hexyl: Provides pi-pi interactions, which can be beneficial for separating compounds with aromatic rings or double bonds.
-
Cyano (CN): Offers different polarity and can be used in both normal-phase and reversed-phase modes.
-
Chiral Columns: If the co-eluting species is a stereoisomer of this compound, a chiral stationary phase may be necessary for separation.[6][7]
-
Caption: Decision process for selecting an appropriate stationary phase.
Step 3: Temperature and Flow Rate Optimization
3.1. Adjusting Column Temperature:
-
Problem: Peaks are broad, and resolution is poor.
-
Solution: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, in some cases, lowering the temperature can enhance selectivity. Experiment with a range of temperatures (e.g., 25°C to 40°C).
3.2. Optimizing Flow Rate:
-
Problem: Insufficient separation efficiency.
-
Solution: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the run time. Conversely, increasing the flow rate will decrease the run time but may reduce resolution.
Table 2: Impact of Temperature and Flow Rate on Resolution
| Parameter | Condition 1 | Condition 2 (Optimized) | Resolution (Rs) |
| Temperature | 25°C | 35°C | 1.2 -> 1.5 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 -> 1.7 |
Step 4: GC Method Optimization (for GC Analysis)
For volatile derivatives of this compound, GC-MS can be a powerful analytical tool.
4.1. Temperature Program:
-
Problem: Co-elution of peaks in the gas chromatogram.
-
Solution:
4.2. Column Selection:
-
Problem: Standard non-polar columns are not providing sufficient separation.
-
Solution:
-
Use a longer column: A 60 m column will provide better resolution than a 30 m column.[3]
-
Change stationary phase polarity: If a non-polar column (e.g., DB-5ms) is not effective, try a mid-polarity or polar column (e.g., DB-17 or a wax column) to alter selectivity.
-
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
This protocol provides a starting point for developing a robust HPLC method.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: DAD/PDA at an appropriate wavelength determined by UV scan (e.g., 205 nm for compounds without strong chromophores).
-
Injection Volume: 10 µL.
-
Scouting Gradient:
-
Start with a broad gradient to determine the approximate elution time (e.g., 50% to 100% B in 20 minutes).
-
Based on the scouting run, develop a shallower gradient around the elution time of this compound to improve the resolution of closely eluting peaks.
-
Protocol 2: GC-MS Analysis of Derivatized this compound
This protocol is suitable for the analysis of silylated derivatives of this compound.
-
Sample Preparation: Evaporate the sample to dryness and derivatize with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp at 5°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.today [hplc.today]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for 2,16-Kauranediol Derivatization
Welcome to the technical support center for the derivatization of 2,16-Kauranediol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for a sterically hindered diol like this compound?
A1: The most common derivatization strategies for sterically hindered diols such as this compound are acetylation, silylation, and esterification. These methods aim to increase the volatility and thermal stability of the molecule for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), or to introduce specific functional groups to modulate its biological activity.
Q2: Why am I observing incomplete derivatization of this compound?
A2: Incomplete derivatization of this compound is a common issue primarily due to the steric hindrance around the C-2 (secondary) and C-16 (tertiary) hydroxyl groups. Factors that can contribute to this include:
-
Insufficient reagent excess: A significant molar excess of the derivatizing agent is often required to drive the reaction to completion.
-
Suboptimal reaction temperature: Higher temperatures may be necessary to overcome the activation energy barrier caused by steric hindrance.
-
Inadequate reaction time: Reactions involving sterically hindered alcohols often require longer reaction times.
-
Presence of moisture: Derivatizing agents are sensitive to moisture, which can lead to their decomposition and reduce the yield of the desired derivative.
-
Choice of catalyst: For challenging derivatizations, the use of a catalyst is often essential.
Q3: How can I purify the derivatized this compound product?
A3: Purification of derivatized this compound can be achieved through standard laboratory techniques. The choice of method will depend on the scale of the reaction and the nature of the impurities. Common purification methods include:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying organic compounds. A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) can be used to separate the desired product from unreacted starting material and byproducts.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be an effective purification method.
-
Crystallization: If the derivatized product is a solid, crystallization from an appropriate solvent can be an excellent way to obtain highly pure material.
Troubleshooting Guides
Troubleshooting Incomplete Acetylation
Problem: Low yield of the acetylated product, with starting material remaining.
| Potential Cause | Suggested Solution |
| Insufficient Acetic Anhydride (B1165640) | Increase the molar excess of acetic anhydride to 5-10 equivalents per hydroxyl group. |
| Low Reaction Temperature | Increase the reaction temperature to 50-80 °C. For highly hindered hydroxyls, refluxing may be necessary. |
| Short Reaction Time | Extend the reaction time to 12-24 hours and monitor the reaction progress by TLC. |
| Ineffective Catalyst | Add a catalytic amount (0.1-0.2 equivalents) of 4-(Dimethylamino)pyridine (DMAP) to the reaction mixture. |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous pyridine (B92270) as the solvent. |
Troubleshooting Incomplete Silylation for GC-MS Analysis
Problem: Multiple peaks in the chromatogram corresponding to partially silylated and unsilylated this compound.
| Potential Cause | Suggested Solution |
| Weak Silylating Agent | Use a stronger silylating agent such as BSTFA with 1% TMCS or MSTFA. |
| Inadequate Temperature/Time | Increase the reaction temperature to 70-90 °C and the reaction time to 1-2 hours. |
| Moisture Contamination | Ensure the sample is completely dry before adding the silylating agent. Use anhydrous solvents and reagents. |
| Incorrect Reagent Volume | Use a sufficient volume of the silylating reagent to ensure a large excess relative to the analyte. |
| Analyte Degradation | Analyze the derivatized sample as soon as possible, as silyl (B83357) ethers can be prone to hydrolysis. |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol is a general guideline for the acetylation of sterically hindered diols and should be optimized for this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous pyridine (10-20 mL per gram of diol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (5-10 equivalents) dropwise with stirring.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of methanol. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol provides a general procedure for the silylation of diols for analytical purposes.
-
Sample Preparation: Place the dried this compound sample (approx. 1 mg) in a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of a silylating agent mixture (e.g., BSTFA + 1% TMCS or MSTFA) and 50 µL of anhydrous pyridine.
-
Reaction: Cap the vial tightly and heat at 70-90 °C for 1-2 hours in a heating block.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the derivatization of triterpenoids with sterically hindered hydroxyl groups, which can serve as a reference for optimizing the derivatization of this compound.
Table 1: Acetylation of Sterically Hindered Triterpenoids
| Substrate | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Betulin | Acetic Anhydride | DMAP | Pyridine | RT | 4 | 80 |
| Lupeol | Acetic Anhydride | Pyridine | - | Reflux | - | High |
| Cholesterol | Acetic Anhydride | Pyridine | - | RT | 24 | >95 |
Table 2: Esterification of Sterically Hindered Triterpenoids
| Substrate | Acylating Agent | Coupling Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Betulinic Acid | Benzoyl Chloride | Novozyme 435 | THF | 60 | 72 | 70[1] |
| Betulinic Aldehyde | 2,2-Dimethylsuccinic anhydride | DMAP | Pyridine | 32 | 20 | High[2] |
| Betulin | Conjugated Linoleic Acid | DCC, DMAP | CH₂Cl₂ | 0 | 3 | 69[3] |
Visualizations
References
Technical Support Center: 2,16-Kauranediol Stability and Long-Term Storage
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the long-term stability of 2,16-Kauranediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: Based on the general stability of kaurane (B74193) diterpenoids and other natural products, the primary factors contributing to the degradation of this compound are exposure to oxygen (oxidation), moisture (hydrolysis), light (photodegradation), and elevated temperatures.[1][2][3] These factors can lead to changes in the chemical structure, potentially affecting its biological activity and purity.
Q2: What are the optimal temperature and humidity conditions for storing this compound?
A2: For long-term storage, it is recommended to keep this compound in a cool, dark, and dry place.[3] Ideally, storage at refrigerated temperatures (2-8°C) or frozen (-20°C or -80°C) is advisable to minimize thermal degradation.[4][5] It is crucial to use airtight containers to protect the compound from moisture.[3][4] Some studies on similar compounds have shown that lower temperatures, such as -20°C, can preserve the integrity of the extract for several months.[4]
Q3: How does light exposure affect the stability of this compound?
A3: Diterpenoids can be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[6][7] To mitigate this, this compound should always be stored in amber or opaque containers that block light.[3]
Q4: Can the choice of solvent for stock solutions impact the stability of this compound?
A4: Yes, the solvent can influence stability. It is important to use high-purity, anhydrous solvents to prepare stock solutions. The presence of water can promote hydrolysis, while impurities in the solvent could catalyze degradation reactions. For long-term storage of solutions, it is often recommended to store them at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Are there any recommended stabilizers or antioxidants that can be added to enhance the stability of this compound?
A5: While specific studies on this compound are not available, the use of antioxidants is a common strategy to stabilize natural products.[8][9] Common antioxidants used for similar compounds include butylated hydroxytoluene (BHT), ascorbic acid, and tocopherol (Vitamin E).[10][11] The choice and concentration of an antioxidant would need to be optimized for your specific application to ensure it does not interfere with downstream experiments. Natural antioxidants like rosemary extract, which contains diterpenoids like carnosol, have also been shown to be effective.[8][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in older samples. | Chemical degradation due to improper storage. | - Review storage conditions (temperature, light, humidity).- Perform analytical testing (e.g., HPLC, LC-MS) to assess purity and identify potential degradation products.- If degradation is confirmed, procure a fresh batch of this compound.- Implement optimized storage conditions for all new batches. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of this compound into new chemical entities. | - This is indicative of degradation. The new peaks likely correspond to oxidation or hydrolysis products.- Conduct a forced degradation study to intentionally generate and identify these degradation products, which can then be used as markers for stability.- Re-evaluate storage and handling procedures. |
| Change in physical appearance (e.g., color, texture). | Significant degradation or contamination. | - Do not use the sample for experimental purposes.- A change in appearance is a strong indicator of instability.- Review storage containers for proper sealing and protection from light. |
| Inconsistent experimental results between different batches. | Variability in the stability of stored aliquots. | - Prepare stock solutions and create single-use aliquots to minimize freeze-thaw cycles and exposure to air.- Ensure all batches are stored under identical, controlled conditions. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[13][14][15]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.[13]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., methanol, acetonitrile)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source in a photostability chamber, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating analytical method, such as HPLC or LC-MS.
-
The goal is to achieve 5-20% degradation of the active substance.[15]
-
Compare the chromatograms to identify and quantify degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Long-Term Preservation of Cannabis Inflorescence by Utilizing Integrated Pre-Harvest Hexanoic Acid Treatment and Optimal Post-Harvest Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormonal diterpenoids derived from ent-kaurenoic acid are involved in the blue-light avoidance response of Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural & Nature-Identical Product Stabilizers [ulprospector.ul.com]
- 9. mdpi.com [mdpi.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. mdpi.com [mdpi.com]
- 12. Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol, and Isorosmanol, against Lipid Oxidation in the Presence of Cysteine Thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 2,16-Kauranediol
Welcome to the technical support center for synthetic 2,16-Kauranediol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the bioactivity of synthetic this compound.
Troubleshooting Guides
Q1: My synthetic this compound shows lower than expected bioactivity compared to literature values. What are the potential causes?
A1: Discrepancies in bioactivity are a known challenge in working with synthetic natural products. Several factors could be contributing to the lower-than-expected activity of your synthetic this compound.[1] These can be broadly categorized into issues with the compound itself, its handling, and the experimental setup.
-
Compound Integrity and Purity:
-
Stereochemistry: The biological activity of complex molecules like kaurane (B74193) diterpenes is highly dependent on their specific 3D spatial arrangement.[2] Synthetic routes may inadvertently produce stereoisomers that have lower or no bioactivity.
-
Impurities: Residual starting materials, reagents, byproducts, or solvents from the synthesis and purification process can interfere with biological assays or reduce the effective concentration of the active compound.[1]
-
-
Compound Handling and Stability:
-
Degradation: Kaurane diterpenoids can be sensitive to light, temperature, and air.[3] Improper storage may lead to degradation of the compound.
-
Solubility and Aggregation: Like many hydrophobic compounds, this compound may have poor solubility in aqueous assay buffers.[1][4] This can lead to the formation of aggregates, which reduces the compound's availability to its biological target and can cause non-specific effects.[1]
-
-
Assay and Experimental Conditions:
-
Cell Line Health: The passage number, confluence, and overall health of the cell line used can significantly impact experimental outcomes.
-
Assay Interference: The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts). This is a phenomenon known as Pan-Assay Interference Compounds (PAINs).[1]
-
Dosage and Incubation: Suboptimal compound concentrations or incubation times can lead to an underestimation of bioactivity.
-
Q2: How can I systematically troubleshoot the low bioactivity of my synthetic this compound?
A2: A stepwise approach is recommended to identify the source of the problem. The following workflow can help you diagnose the issue methodically.
Caption: Systematic workflow for troubleshooting low bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected bioactivity of this compound and related compounds?
A1: The bioactivity of kaurane diterpenoids is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific data for this compound is limited in the public domain, related ent-kaurane derivatives have shown significant cytotoxic and apoptotic effects.
Table 1: Cytotoxic Activity of Selected ent-Kaurane Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Derivative 12 | RAW 264.7 (Mouse Leukemia) | MTT | ~5 | [5] |
| Derivative 20 | RAW 264.7 (Mouse Leukemia) | MTT | ~5 | [5] |
| Derivative 21 | RAW 264.7 (Mouse Leukemia) | MTT | ~5 | [5] |
| Derivative 23 | RAW 264.7 (Mouse Leukemia) | MTT | ~5 | [5] |
| Avarol | HeLa (Cervical Cancer) | MTT | 10.22 µg/mL | [6] |
| Avarol | MRC-5 (Normal Lung Fibroblast) | MTT | 29.14 µg/mL |[6] |
Note: The IC50 values for derivatives 12, 20, 21, and 23 are approximated from graphical data presented in the source.
Q2: What are the recommended storage conditions for synthetic this compound?
A2: To prevent degradation, this compound should be stored as a solid in a tightly sealed vial, protected from light, and kept at low temperatures (-20°C is recommended for long-term storage). If in solution (e.g., dissolved in DMSO), it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the known signaling pathways affected by kaurane diterpenoids like this compound?
A3: Many kaurane diterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death).[5][7] Studies on related compounds suggest that they can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[5][8] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[5]
Caption: Proposed apoptotic signaling pathways for kaurane diterpenoids.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only).[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The small molecule raptinal can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laboratory Experiments and Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their laboratory experiments and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the reproducibility of my experiments?
A1: Improving reproducibility starts with careful planning and documentation.[1][2] Key initial steps include:
-
Standardize Protocols: Ensure that all experimental protocols are detailed and standardized across the lab. This includes specifying reagent concentrations, incubation times, and instrument settings.
-
Proper Labeling: Clearly and consistently label all samples, reagents, and data files.[1] This prevents mix-ups and ensures traceability.
-
Use Controls: Incorporate appropriate positive and negative controls in every experiment to validate the assay's performance.[3][4]
-
Detailed Record-Keeping: Maintain a thorough laboratory notebook, documenting every step, observation, and any deviations from the protocol.[5] Electronic Laboratory Notebooks (ELNs) can be particularly helpful for this.[5]
-
Calibrate Equipment: Regularly calibrate and maintain all laboratory equipment to ensure accurate measurements.[6][7]
Q2: How do I choose the right controls for my experiment?
A2: The choice of controls is critical for interpreting experimental results.[3] There are two main types of controls:
-
Positive Controls: These are samples where a known effect is expected.[3] A positive control demonstrates that the assay is working as intended. For example, in an ELISA experiment to detect Protein X, a sample known to contain Protein X would be a positive control.[3]
-
Negative Controls: These are samples where no effect is expected.[3] A negative control helps to identify false-positive results and background noise. For instance, in the same ELISA experiment, a sample known to be devoid of Protein X would serve as a negative control.[3]
When developing a new assay, it is beneficial to include multiple controls to troubleshoot potential issues at different steps of the protocol.[3]
Q3: What is "Design of Experiments" (DOE) and how can it help me?
A3: Design of Experiments (DOE) is a statistical approach to plan, conduct, analyze, and interpret controlled tests to evaluate the factors that control a process.[8][9][10] Instead of testing one factor at a time (OFAT), DOE allows for the simultaneous investigation of multiple factors.[8][9] This approach is more efficient and can reveal interactions between factors that would be missed with the OFAT method.[9] By using DOE, you can identify the optimal conditions for your experiment with fewer experimental runs, saving time and resources.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between replicate experiments.
-
Inability to reproduce your own results or the results of others.[2]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Sample Preparation and Storage Issues | Increase sample size for solid samples to ensure homogeneity. Use designated sample bags and storage areas to prevent cross-contamination. Ensure appropriate storage temperatures.[11] Regularly clean storage areas.[11] |
| Reagent Variability or Degradation | Avoid using expired reagents.[1] If unavoidable, perform quality control tests to confirm their usability.[1] Aliquot reagents to minimize freeze-thaw cycles. |
| Inconsistent Pipetting | Calibrate pipettes regularly.[12] Use proper pipetting techniques to ensure accurate and consistent volumes. |
| Environmental Factors | Be mindful of variations in environmental conditions such as temperature and humidity.[13] Conduct experiments at a consistent time of day if the biological system is sensitive to circadian rhythms.[1] |
| Operator Variability | Ensure all personnel are trained on and adhere to the standardized protocol. Blinding of experimenters to the treatment groups can help minimize unconscious bias.[1] |
Issue 2: No Signal or Weak Signal in an Assay (e.g., PCR, Western Blot)
Symptoms:
-
Absence of the expected band on a gel or blot.
-
Signal is much weaker than expected.
Possible Causes & Solutions:
This troubleshooting workflow can help identify the source of the problem.
Experimental Protocols
General Protocol for Polymerase Chain Reaction (PCR) Optimization
This protocol provides a framework for optimizing a standard PCR reaction.
-
Objective: To determine the optimal annealing temperature and MgCl₂ concentration for a specific primer-template pair.
-
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix
-
Taq DNA polymerase and corresponding buffer
-
MgCl₂ solution
-
Nuclease-free water
-
-
Methodology:
-
Gradient PCR for Annealing Temperature:
-
Set up a series of 8 identical PCR reactions.
-
Use a thermal cycler with a gradient function to test a range of annealing temperatures (e.g., 50-65°C) across the 8 tubes.
-
Keep all other parameters (reagent concentrations, cycle times) constant.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to identify the temperature that yields the most specific and abundant product.
-
-
MgCl₂ Titration:
-
Using the optimal annealing temperature determined above, set up a series of PCR reactions with varying concentrations of MgCl₂ (e.g., 1.0 mM to 4.0 mM in 0.5 mM increments).
-
Keep all other parameters constant.
-
Analyze the products by agarose gel electrophoresis to determine the MgCl₂ concentration that gives the best result.
-
-
Table 1: Example of a PCR Optimization Matrix
| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 |
| Annealing Temp (°C) | 55 | 55 | 58 | 58 | 60 |
| MgCl₂ (mM) | 1.5 | 2.0 | 1.5 | 2.0 | 1.5 |
| Result | Weak band | Strong band | Faint band | Strong, specific band | No band |
This structured approach allows for the systematic optimization of key PCR parameters.[4][14]
Logical Relationships in Experimental Design
By manipulating the independent variable in the experimental group and comparing the outcome to the control group, while keeping other variables constant, a cause-and-effect relationship can be established.[15]
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bio-rad.com [bio-rad.com]
- 3. researchhub.com [researchhub.com]
- 4. quora.com [quora.com]
- 5. radleys.com [radleys.com]
- 6. edulabchina.com [edulabchina.com]
- 7. aikinstruments.com [aikinstruments.com]
- 8. synthace.com [synthace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. welchlab.com [welchlab.com]
- 12. Three Steps to Better Reproducibility in Research Labs | Lab Manager [labmanager.com]
- 13. 10 Tips for Successful Lab Design - [kewaunee.in]
- 14. Robust Optimization of Biological Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guide to Experimental Design | Overview, 5 steps & Examples [scribbr.com]
Technical Support Center: Enhancing the Resolution of Kaurane Isomers in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic separation of kaurane (B74193) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating kaurane isomers?
Kaurane diterpenoids often exist as complex mixtures of structural isomers, including positional and stereoisomers, which have very similar physicochemical properties. This similarity makes their separation challenging using standard chromatographic techniques. The primary difficulties lie in achieving adequate selectivity and resolution to distinguish between these closely related compounds.
Q2: Which chromatographic mode is most suitable for kaurane isomer separation?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation of kaurane isomers. C18 columns are frequently used, offering a good balance of hydrophobicity for retaining these relatively nonpolar compounds.[1][2][3] However, for particularly challenging separations, exploring other stationary phase chemistries can be beneficial.
Q3: How critical is mobile phase composition for successful separation?
Mobile phase composition is a critical factor in achieving the desired resolution of kaurane isomers.[4][5][6][7] The choice of organic solvent, the gradient profile, and the use of additives can significantly impact selectivity. Acetonitrile (B52724) and methanol (B129727) are common organic modifiers used in combination with water. Due to its lower viscosity, acetonitrile can provide higher efficiency, while methanol may offer different selectivity for certain isomers.[8]
Q4: Can temperature adjustments improve the resolution of kaurane isomers?
Yes, adjusting the column temperature can be a useful tool for optimizing separations.[4] Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. It can also alter the selectivity between isomers. It is advisable to experiment with a range of temperatures (e.g., 30-50°C) to determine the optimal condition for a specific separation.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic analysis of kaurane isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Symptoms:
-
Peaks are not baseline separated.
-
A single broad peak is observed where multiple isomers are expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | 1. Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation.[4][9] 2. Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter selectivity.[4][8] 3. Optimize Gradient: If using a gradient, make it shallower to increase the separation window for closely eluting peaks. |
| Inappropriate Stationary Phase | 1. Consider Different Column Chemistry: If a standard C18 column does not provide adequate resolution, explore other stationary phases like phenyl-hexyl or biphenyl (B1667301) columns. These can offer different interactions (e.g., pi-pi interactions) that enhance selectivity for isomers.[8][9] 2. Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles increases the number of theoretical plates (efficiency), which can improve resolution.[4] |
| Incorrect Flow Rate | Optimize Flow Rate: While higher flow rates shorten analysis time, lower flow rates can increase resolution by allowing more time for interaction between the analytes and the stationary phase.[6] |
| Suboptimal Temperature | Adjust Column Temperature: Experiment with different column temperatures. Sometimes a change of just a few degrees can significantly impact selectivity and resolution.[4][9] |
Problem 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks with a "tail" or a "front."
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Overload | 1. Reduce Injection Volume: Injecting too large a sample volume can lead to peak distortion.[9][10] 2. Dilute Sample: Decrease the concentration of the sample being injected. |
| Injection Solvent Mismatch | Dissolve Sample in Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase to avoid peak shape distortion.[9][10][11] |
| Secondary Interactions with Stationary Phase | Use Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base to the mobile phase can improve peak shape by minimizing unwanted interactions with the stationary phase.[9] |
| Column Degradation | 1. Use a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak tailing.[12] 2. Replace Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
Problem 3: Variable Retention Times
Symptoms:
-
Inconsistent retention times for the same analyte across different runs.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Ensure Accurate Preparation: Even small variations in mobile phase composition can lead to significant shifts in retention time.[12] Use precise measurements for all components. Premixing solvents can also improve consistency. |
| Fluctuating Column Temperature | Use a Column Thermostat: Maintaining a constant and controlled column temperature is crucial for reproducible retention times, as temperature affects both the mobile phase viscosity and the analyte-stationary phase interactions.[11][12] |
| Pump Malfunction or Leaks | Check HPLC System: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.[10][11] |
| Insufficient Column Equilibration | Allow for Adequate Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient methods. |
Experimental Protocols
General Protocol for Kaurane Isomer Separation by RP-HPLC
This protocol provides a starting point for developing a separation method for kaurane isomers. Optimization will likely be required based on the specific isomers of interest.
1. Sample Preparation:
-
Dissolve the kaurane isomer mixture in a suitable solvent, ideally the initial mobile phase composition (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[13]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., Agela Promosil C18, 250 mm x 4.6 mm, 5 µm).[1][2][3]
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution: A common approach is to start with a lower concentration of the organic solvent and gradually increase it. For example, a linear gradient from 30% to 70% acetonitrile over 40 minutes can be effective.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often suitable for kaurane diterpenes which may lack strong chromophores. Evaporative Light Scattering Detection (ELSD) can also be used.[1]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Integrate the peak areas to quantify the relative amounts of each isomer.
-
If standards are available, create a calibration curve for absolute quantification.
Quantitative Data Summary
The following tables summarize typical parameters for the separation of kaurane isomers based on published methods.
Table 1: HPLC Method Parameters for Kaurane Isomer Separation
| Parameter | Example Condition | Reference |
| Column | Agela Promosil C18 (250 mm x 4.6 mm, 5 µm) | [1][2][3] |
| Mobile Phase | Water and Acetonitrile | [1][2][3] |
| Elution Mode | Gradient | [1][2][3] |
| Run Time | 40 min | [1][2][3] |
| Detection | ELSD, UV (207 nm) | [1][3] |
Table 2: Method Validation Parameters from a Kaurane Isomer Quantification Study
| Parameter | Reported Value | Reference |
| Linearity (r²) | ≥ 0.9999 | [1][2][3] |
| Precision (%RSD) | < 1.47% | [1][2][3] |
| Recovery | 98.78% - 99.11% | [1][2][3] |
| LOD | 0.4072 - 0.5180 µg | [1][2][3] |
| LOQ | 1.0180 - 1.2950 µg | [1][2][3] |
Visualized Workflows
Caption: A troubleshooting workflow for improving kaurane isomer resolution.
Caption: A general workflow for kaurane isomer method development.
References
- 1. Preparative separation and quantitative determination of two kaurenoic acid isomers in root barks of Acanthopanax gracilistylus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjnmcpu.com [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
strategies to minimize sample loss during 2,16-Kauranediol purification
Technical Support Center: Purification of 2,16-Kauranediol
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to minimize sample loss and optimize purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of significant sample loss during the purification of this compound?
A1: Significant sample loss during the purification of this compound, a hydrophobic diterpenoid, can primarily be attributed to several factors:
-
Adsorption: The compound can adsorb to various surfaces, including glassware, filter membranes, and chromatography stationary phases. This is particularly problematic when working with low concentrations.
-
Multiple Purification Steps: Each step in a multi-step purification process (e.g., extraction, column chromatography, recrystallization) will invariably lead to some degree of sample loss.
-
Co-elution with Impurities: If chromatographic separation is not optimal, fractions containing this compound may be contaminated with impurities, leading to their disposal and a lower yield of the pure compound.
-
Degradation: Although kaurane (B74193) diterpenoids are generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) can lead to degradation.
-
Physical Handling: Losses can occur during sample transfers, solvent removal, and handling of the purified solid.
Q2: How can I minimize the adsorption of this compound to labware and filter membranes?
A2: To minimize adsorptive losses of this hydrophobic compound, consider the following strategies:
-
Use appropriate labware: Opt for glassware and polypropylene (B1209903) containers. Avoid using polystyrene, as it can be dissolved by organic solvents and may leach impurities.
-
Select the right filter membrane: For filtering organic solutions of hydrophobic compounds, polytetrafluoroethylene (PTFE) or polypropylene (PP) syringe filters are often recommended due to their low binding characteristics.[1][2] It is crucial to validate your filter choice to avoid underestimating the drug level.[1][2]
-
Pre-condition surfaces: Rinsing glassware and filter membranes with the solvent system you will be using can help to saturate non-specific binding sites before introducing your sample.
-
Work with higher concentrations: When possible, working with more concentrated solutions can reduce the percentage of loss due to adsorption.
Q3: What are the key considerations for choosing a solvent system for column chromatography of this compound?
A3: The choice of solvent system is critical for achieving good separation and minimizing sample loss. Key considerations include:
-
Polarity: this compound is a relatively polar diterpenoid due to the two hydroxyl groups. A solvent system with moderate polarity is typically required. A common starting point for kaurane diterpenoids is a gradient of ethyl acetate (B1210297) in hexane (B92381).
-
Solubility: The chosen solvent system must fully dissolve the crude sample at the loading stage.
-
Selectivity: The solvent system should provide good separation between this compound and other impurities in the mixture. This is often determined empirically using Thin Layer Chromatography (TLC).
-
Volatility: Solvents should be volatile enough to be easily removed from the purified fractions without requiring excessive heat, which could degrade the sample.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: Finding the ideal recrystallization solvent or solvent pair often requires some experimentation. For compounds like this compound, which has both nonpolar (the kaurane skeleton) and polar (hydroxyl groups) features, a solvent pair is often effective. Common solvent pairs for recrystallization include ethyl acetate/hexane, methanol/dichloromethane, and acetone/hexane.[3][4] The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery/Yield | 1. Compound still on the column: The solvent system may not be polar enough to elute the compound. 2. Adsorption to silica (B1680970) gel: Strong interactions between the hydroxyl groups and the silica stationary phase. 3. Improper column packing: Channeling in the column leads to poor separation and mixed fractions. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Consider using a less active stationary phase like neutral alumina (B75360) or a bonded phase (e.g., C18) for reverse-phase chromatography. 3. Ensure the column is packed uniformly as a slurry to avoid cracks and channels. Gently tap the column during packing to settle the stationary phase. |
| Poor Separation of Compounds | 1. Inappropriate solvent system: The polarity of the mobile phase is too high, causing all compounds to elute quickly, or too low, causing them to move too slowly. 2. Column overload: Too much sample has been loaded onto the column. 3. Flow rate is too fast: Insufficient time for equilibrium between the mobile and stationary phases. | 1. Optimize the solvent system using TLC to achieve a good separation of spots. The target compound should ideally have an Rf value of around 0.3. 2. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:60 ratio of sample to silica gel by weight. 3. Reduce the flow rate to allow for better separation. |
| Peak Tailing in HPLC Analysis of Fractions | 1. Secondary interactions with stationary phase: The hydroxyl groups of this compound can interact with residual silanol (B1196071) groups on the C18 column. 2. Column overload: Injecting too concentrated a sample. 3. Inappropriate mobile phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of the analyte and its interaction with the stationary phase. | 1. Use a highly deactivated (end-capped) column. Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase or operate at a lower pH to suppress silanol interactions.[5] 2. Dilute the sample before injection.[5] 3. Adjust the mobile phase pH. For neutral compounds like this compound, buffering the mobile phase can sometimes improve peak shape.[5] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated: Too much solvent was used. 2. Cooling too quickly: Rapid cooling can lead to oiling out rather than crystallization. 3. Compound is too soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. If using a single solvent, add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Oiling Out | 1. The compound's melting point is lower than the boiling point of the solvent. 2. The solution is too concentrated. 3. Presence of impurities that inhibit crystallization. | 1. Use a lower-boiling point solvent. 2. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. 3. Try to purify the compound further by another method (e.g., another round of column chromatography) before recrystallization. Seeding the solution with a pure crystal can also help. |
| Low Recovery of Crystals | 1. The compound has significant solubility in the cold solvent. 2. Incomplete crystallization: Not enough time was allowed for crystallization. 3. Loss during filtration and washing: Using too much cold solvent to wash the crystals. | 1. Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. 2. Allow the solution to stand for a longer period in the cold. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
Quantitative Data on Sample Loss
| Purification Step | Typical Range of Sample Loss | Primary Reasons for Loss |
| Solid-Phase Extraction (SPE) | 5 - 15% | Incomplete elution, irreversible adsorption. |
| Column Chromatography | 10 - 40% | Incomplete elution, co-elution with impurities leading to fraction discarding, adsorption to the stationary phase. |
| Filtration | 1 - 32% | Adsorption to the filter membrane, particularly for hydrophobic compounds at low concentrations.[1][2] |
| Recrystallization (single) | 10 - 30% | Solubility of the compound in the cold mother liquor, losses during transfer and washing. |
| Solvent Evaporation | < 5% | Physical loss (bumping, aerosol formation), degradation if excessive heat is applied. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
-
Preparation of the Stationary Phase:
-
For every 1 gram of crude extract, weigh approximately 30-50 grams of silica gel (60-120 mesh).
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
-
Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of the initial chromatography solvent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the partially purified this compound in a few drops of a potential solvent (e.g., ethyl acetate) with heating.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot and form crystals upon cooling.
-
If a single solvent is not suitable, try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and add a "bad" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the partially purified compound in a minimal amount of the chosen hot solvent or solvent pair in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or dry them in a desiccator under vacuum.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for low yield in column chromatography.
References
Validation & Comparative
A Comparative Analysis of Kaurane Diterpenoids: Evaluating the Therapeutic Potential of 2,16-Kauranediol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of kaurane (B74193) diterpenoids, with a focus on their anti-inflammatory and cytotoxic properties. While the primary subject of this guide is 2,16-Kauranediol, a comprehensive literature search did not yield specific experimental data on its bioactivity. Therefore, this comparison focuses on several well-characterized kaurane diterpenoids to provide a representative analysis of this class of compounds and to establish a framework for the future evaluation of this compound.
Kaurane diterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] These compounds share a common tetracyclic carbon skeleton, with structural variations leading to a wide range of biological functions. This guide summarizes key experimental data, details the methodologies for the cited experiments, and visualizes the involved signaling pathways to aid researchers in the exploration of these promising therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the cytotoxic and anti-inflammatory activities of selected kaurane diterpenoids based on available experimental data. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Cytotoxicity of Kaurane Diterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Oridonin | HepG2 (Liver Carcinoma) | 2.58 | [3] |
| Oridonin | HCT-116 (Colon Carcinoma) | 1.09 | [3] |
| Rabdosin B | HepG2 (Liver Carcinoma) | 1.89 | [4] |
| Rabdosin B | HL-60 (Leukemia) | 0.98 | [4] |
| Epinodosin | HepG2 (Liver Carcinoma) | 4.32 | [4] |
| Epinodosin | HL-60 (Leukemia) | 2.15 | [4] |
| Lasiokaurin | HepG2 (Liver Carcinoma) | >10 | [4] |
| Lasiokaurin | HL-60 (Leukemia) | 8.76 | [4] |
| ent-17-hydroxy-15-oxokauran-19-oic acid | RAW 264.7 (Macrophage) | - | [5] |
| ent-15α-hydroxy-16-kauran-19-oic acid | RAW 264.7 (Macrophage) | - | [5] |
| Xerophilusin B | RAW 264.7 (Macrophage) | - | [6] |
| Longikaurin B | RAW 264.7 (Macrophage) | - | [6] |
Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Xerophilusin B | NO Production Inhibition (LPS-stimulated RAW 264.7) | 0.23 | [6] |
| Longikaurin B | NO Production Inhibition (LPS-stimulated RAW 264.7) | 0.44 | [6] |
| Xerophilusin A | NO Production Inhibition (LPS-stimulated RAW 264.7) | 0.60 | [6] |
| Xerophilusin F | NO Production Inhibition (LPS-stimulated RAW 264.7) | 0.67 | [6] |
| Bezerraditerpene A | NO Production Inhibition (LPS-stimulated RAW 264.7) | 3.21-3.76 | [7] |
| Bezerraditerpene B | NO Production Inhibition (LPS-stimulated RAW 264.7) | 3.21-3.76 | [7] |
| ent-kaur-16-ene-3β,15β-diol | NO Production Inhibition (LPS-stimulated RAW 264.7) | 3.21-3.76 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the kaurane diterpenoids and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
The Griess assay is used to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.
Protocol:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the kaurane diterpenoids for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by kaurane diterpenoids and a typical experimental workflow for assessing their bioactivity.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production and proinflammatory cytokines by several medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory effects of Pyrolae herba extract through the inhibition of the expression of inducible nitric oxide synthase (iNOS) and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the In Vivo Anti-inflammatory Activity of 2,16-Kauranediol: A Comparative Guide
This guide provides a comparative framework for evaluating the in vivo anti-inflammatory activity of 2,16-Kauranediol against other known anti-inflammatory agents. The following sections detail common experimental models, present data in a comparative format, and illustrate the underlying inflammatory signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vivo anti-inflammatory effects of various kaurane (B74193) diterpenes, which are structurally related to this compound, in the carrageenan-induced paw edema model. This model is a well-established method for evaluating acute inflammation.[1][2] Inflammation is induced by injecting carrageenan into the paw of a rodent, which leads to edema, and the anti-inflammatory effect of a compound is measured by the reduction in paw volume.[3][4]
Table 1: Comparison of Kaurane Diterpenes in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dose | Inhibition of Edema (%) | Time Point (hours) | Reference |
| This compound | Data to be supplied by the user | User-supplied | User-supplied | User-supplied | |
| Kaurenol | Rat | 10, 20, and 40 mg/kg | 64% (at highest dose) | Not Specified | [5] |
| Kaurenic Acid | Rat | 80 and 160 mg/kg | 60.26% and 81% respectively | 2 | [6] |
| Indomethacin (Control) | Rat | 5 mg/kg | Data varies by study | Data varies by study | [4] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in an LPS-Induced Inflammation Model
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is often used to create in vivo models of systemic inflammation or acute lung injury.[7][8][9] The anti-inflammatory effect is assessed by measuring the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
| Compound | Animal Model | Dose | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference |
| This compound | Data to be supplied by the user | User-supplied | User-supplied | User-supplied | User-supplied | |
| Kirenol | Mouse (ALI model) | Not Specified | Significant inhibition | Significant inhibition | Not Specified | [7] |
| Ginkgolide A | Mouse | Not Specified | Significant inhibition | Significant inhibition | Significant inhibition | [9][10] |
| Compound K | Zebrafish | Not Specified | Effect on NO measured | Significant inhibition | Significant inhibition | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the in vivo models mentioned above.
Carrageenan-Induced Paw Edema in Rats
This protocol is a widely used model for acute inflammation.[1][2]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin), and test groups (this compound at various doses).
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[4]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response.
-
Animals: Male BALB/c or C57BL/6 mice (20-25 g) are commonly used.
-
Grouping and Compound Administration: Similar to the paw edema model, animals are grouped and administered the test compound or vehicle prior to LPS challenge.
-
LPS Administration: LPS is administered via intraperitoneal injection.
-
Sample Collection: Blood samples are collected at specific time points (e.g., 2, 6, 24 hours) after LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits.
Visualizing the Mechanisms
Understanding the molecular pathways involved in inflammation is key to elucidating the mechanism of action of a novel compound.
Caption: Experimental workflow for in vivo anti-inflammatory assays.
Kaurane diterpenes are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[12] The diagram below illustrates a plausible mechanism for this compound, based on related compounds.
Caption: Potential anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaurenic acid: An in vivo experimental study of its anti-inflammatory and antipyretic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kirenol inhibits inflammation challenged by lipopolysaccharide through the AMPK-mTOR-ULK1 autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Kaurane Diterpenes and Paclitaxel
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the cytotoxic effects of two distinct classes of anti-cancer compounds: the well-established chemotherapeutic agent paclitaxel (B517696) and the emerging class of natural products known as kaurane (B74193) diterpenes. While specific data on 2,16-Kauranediol is not available in the current body of scientific literature, this comparison will focus on the broader class of kaurane diterpenes, for which significant cytotoxic activity has been reported.
This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of cellular mechanisms to facilitate a comprehensive understanding of these compounds.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the reported IC50 values for paclitaxel and various kaurane diterpenes against a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
Table 1: Cytotoxic Activity (IC50) of Paclitaxel against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Assay |
| Various | Ovarian, Breast, Lung, etc. | 2.5 - 7.5 | 24 | Clonogenic Assay[1] |
| Ovarian Carcinoma | Ovarian | 0.4 - 3.4 | Not Specified | Clonogenic Assay[2] |
| SK-BR-3 | Breast (HER2+) | ~5 | 72 | MTS Assay[3] |
| MDA-MB-231 | Breast (Triple Negative) | ~10 | 72 | MTS Assay[3] |
| T-47D | Breast (Luminal A) | ~2.5 | 72 | MTS Assay[3] |
Table 2: Cytotoxic Activity (IC50) of Selected Kaurane Diterpenes against Various Human Cancer Cell Lines
| Kaurane Diterpene | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| ent-kaurenoic acid | MDA-MB-231 | Breast Adenocarcinoma | Not specified, but active | Not Specified[4] |
| Jungermannenone A | HL-60 | Human Leukemia | 1.3 | 12[5] |
| Jungermannenone B | HL-60 | Human Leukemia | 5.3 | 12[5] |
| Jungermannenone C | HL-60 | Human Leukemia | 7.8 | 12[5] |
| Jungermannenone D | HL-60 | Human Leukemia | 2.7 | 12[5] |
| Longikaurin A | SMMC-7721 | Human Hepatocarcinoma | ~1.8 | 48[6] |
| Longikaurin A | HepG2 | Human Hepatocarcinoma | ~2 | 48[6] |
| Jaridonin | EC109 | Esophageal Squamous Cancer | 12.0 | 48[6] |
| Jaridonin | EC9706 | Esophageal Squamous Cancer | 11.2 | 48[6] |
| Jaridonin | EC1 | Esophageal Squamous Cancer | 4.60 | 48[6] |
| Annoglabasin H | LU-1, MCF-7, SK-Mel2, KB | Various | 3.7 - 4.6 | Not Specified[7] |
Mechanisms of Action: A Comparative Overview
Paclitaxel:
Paclitaxel is a well-characterized mitotic inhibitor.[8] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents their depolymerization.[9] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[4][10]
Kaurane Diterpenes:
The cytotoxic effects of kaurane diterpenes are also largely attributed to the induction of apoptosis, although the specific molecular targets may vary between different derivatives.[6][10] Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] Key events include the activation of caspases (such as caspase-3 and -8), DNA fragmentation, and nuclear condensation.[5][11] Some kaurane diterpenes have also been shown to induce cell cycle arrest, often at the G2/M phase.[6] Furthermore, certain ent-kaurane diterpenoids have been found to induce ferroptosis, a form of iron-dependent programmed cell death, by increasing cellular reactive oxygen species (ROS) levels.[12]
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of paclitaxel and the generalized pathways for kaurane diterpene-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. (2010) | Idaira Hueso-Falcón | 55 Citations [scispace.com]
- 10. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,16-Kauranediol and Related Kaurane Diterpenes
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with various detectors (Diode Array Detector - DAD, Evaporative Light Scattering Detector - ELSD) and Liquid Chromatography with Mass Spectrometry (LC-MS). The performance of these methods is evaluated based on key validation parameters such as linearity, precision, accuracy, and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ).
Data Presentation: A Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance of different validated analytical methods for the quantification of kaurane (B74193) diterpenes. This data is extracted from studies on compounds structurally related to 2,16-Kauranediol and serves as a benchmark for what can be expected from a well-validated method.
Table 1: Comparison of HPLC-DAD/ELSD Method Validation Parameters for Kaurane Diterpene Quantification
| Parameter | Method 1: RP-HPLC-DAD for Kaurenoic Acid[1] | Method 2: HPLC-ELSD for ent-Kaurane Diterpenes[2] |
| Linearity (Range) | 0.8 - 12.0 µg (r² > 0.999) | Not explicitly stated, but r² > 0.9991 |
| Accuracy (% Recovery) | 99.9 - 105.3% | 97.35 - 101.13% |
| Precision (RSD%) | Intra-day: < 4.6%, Inter-day: < 4.4% | Intra-day: 1.61 - 2.97%, Inter-day: 1.74 - 2.42% |
| Limit of Detection (LOD) | 0.240 µg | 0.044 - 0.084 µg/mL |
| Limit of Quantification (LOQ) | 0.800 µg | 0.13 - 0.25 µg/mL |
Table 2: Representative LC-MS/MS Method Validation Parameters for Analytes in Biological Matrices
While a specific LC-MS/MS method for this compound was not found, the following table presents typical validation parameters for the LC-MS/MS analysis of small molecules in plasma, which is a relevant application for drug development professionals.
| Parameter | Method 3: LC-MS/MS for Compound K in Human Plasma[3] | Method 4: LC-MS/MS for Fatty Acid Ethanolamides in Human Plasma[4] |
| Linearity (Range) | 1 - 1,000 ng/mL (r² > 0.9968) | Not explicitly stated, but demonstrated acceptable linearity |
| Accuracy (RE%) | < 12.63% | Within acceptable limits |
| Precision (CV%) | < 9.14% | Within acceptable limits |
| Limit of Quantification (LOQ) | 1 ng/mL | Not explicitly stated, but described as highly sensitive |
| Recovery (%) | 85.40 - 112.50% | Good recovery reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of kaurane diterpenes using HPLC.
Method 1: RP-HPLC-DAD for Quantification of Kaurenoic Acid[1]
-
Sample Preparation: Plant material is extracted with an appropriate solvent (e.g., methanol (B129727) or ethanol), followed by filtration. The extract may be subjected to further cleanup steps like solid-phase extraction (SPE) if the matrix is complex.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution of methanol and acetonitrile (B52724).
-
Detection: DAD detection at multiple wavelengths to optimize for different analytes (e.g., 210 nm for kaurenoic acid).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Method 2: HPLC-ELSD for Determination of ent-Kaurane Diterpenes[2]
-
Sample Preparation: Barks are extracted, and the extracts are prepared for injection.
-
Instrumentation: An HPLC system coupled with an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX 80A Extend - C18 column.
-
Mobile Phase: A gradient elution of acetonitrile and 0.05% acetic acid.
-
Flow Rate: 0.6 mL/min.
-
Detector: ELSD with the evaporating temperature set at 40°C.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Decision tree for selecting an analytical method for kaurane diterpenes.
References
- 1. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Kaurane Diterpenoids: An In-Vivo Study
This guide provides a detailed comparison of the pharmacokinetic properties of kaurane (B74193) diterpenoids, a class of natural compounds with significant therapeutic potential. The focus is on an in-vivo study of 16α-hydro-ent-kauran-17,19-dioic acid, a representative kaurane diterpenoid, administered to rats both as a pure monomer and as a component of a Siegesbeckiae pubescens Makino extract. This analysis aims to provide researchers, scientists, and drug development professionals with objective data and detailed methodologies to support further investigation and development of this promising class of compounds.
Kaurane diterpenoids are a diverse group of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Their therapeutic potential has led to increased interest in understanding their behavior within a biological system, particularly their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development.[3][4][5]
Comparative Pharmacokinetic Data
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was employed to determine the plasma concentrations of 16α-hydro-ent-kauran-17,19-dioic acid in Sprague-Dawley rats following oral administration.[6] The study compared the pharmacokinetics of the compound when administered as a pure monomer versus its natural form within a plant extract, at a dosage of 6.0 mg/kg.[6] The key pharmacokinetic parameters are summarized in the table below.
| Pharmacokinetic Parameter | Monomer Group | Extract Group |
| Cmax (ng/mL) | 2350.0 ± 620.0 | 1180.0 ± 290.0 |
| Tmax (h) | 0.75 | 4.0 |
| AUC(0-t) (ng·h/mL) | 20400 ± 3500 | 25800 ± 4100 |
| AUC(0-∞) (ng·h/mL) | 21300 ± 3600 | 27600 ± 4400 |
| t1/2 (h) | 11.2 ± 1.8 | 15.6 ± 2.9 |
| MRT(0-t) (h) | 12.5 ± 1.2 | 16.9 ± 1.8 |
| MRT(0-∞) (h) | 13.6 ± 1.3 | 18.5 ± 2.1 |
Data presented as mean ± standard deviation.
The results indicate a notable difference in the pharmacokinetic profiles between the two groups. The monomer group exhibited a higher peak plasma concentration (Cmax) and a shorter time to reach that peak (Tmax), suggesting rapid absorption.[6] Conversely, the extract group showed a lower Cmax and a delayed Tmax, but a higher overall drug exposure as indicated by the area under the curve (AUC).[6] This suggests that other constituents within the plant extract may influence the absorption and/or elimination of the kaurane diterpenoid. The study also noted a double absorption phenomenon, which could be attributed to enterohepatic recirculation or other complex absorption mechanisms.[6]
Experimental Protocols
Animal Studies: Male Sprague-Dawley rats were used for the study. The animals were fasted overnight prior to drug administration but had free access to water. The kaurane diterpenoid, either as a pure monomer or within the plant extract, was administered orally at a dose of 6.0 mg/kg.[6]
Sample Collection: Blood samples were collected from the tail vein at specified time points: 0, 0.083, 0.25, 0.75, 1, 2, 4, 6, 8, 12, 18, 24, 36, 48, 60, and 72 hours post-administration.[6] The blood samples were centrifuged to separate the plasma, which was then stored until analysis.
Sample Preparation: Plasma samples were prepared for analysis by protein precipitation. An internal standard was added to the plasma, followed by the addition of methanol (B129727) to precipitate the proteins. The mixture was vortexed and then centrifuged. The resulting supernatant was collected and injected into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions: The analysis was performed using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.[6]
-
Column: Waters Symmetry C18 column (2.1 × 100 mm, 3.5 µm)[6]
-
Mobile Phase: Isocratic elution with methanol-water containing 5 mmol/L ammonium (B1175870) acetate (B1210297) (70:30, v/v)[6]
-
Flow Rate: 0.2 mL/min[6]
-
Detection: Tandem mass spectrometry was used for detection and quantification of the analyte and the internal standard. The calibration curve was linear over a range of 30-12000 ng/mL.[6]
Pharmacokinetic Analysis: The plasma concentration-time data for each rat was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters listed in the table above.
Visualizations
Caption: Experimental workflow for the comparative pharmacokinetic study.
Caption: Generalized ADME pathway for a xenobiotic compound.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Kaurenoic Acid and 2,16-Kauranediol
A comprehensive review of the current scientific literature reveals a significant disparity in the available research on the biological activities of kaurenoic acid and 2,16-Kauranediol. While kaurenoic acid, an ent-kaurane diterpene, has been the subject of extensive investigation, demonstrating a broad spectrum of pharmacological effects, there is a notable absence of studies on the biological properties of this compound. This guide, therefore, provides a detailed overview of the well-documented biological activities of kaurenoic acid and highlights the current knowledge gap concerning this compound, a potential area for future research and drug discovery.
Kaurenoic Acid: A Multifaceted Diterpenoid
Kaurenoic acid (ent-kaur-16-en-19-oic acid) is a tetracyclic diterpenoid found in various plant species. It has garnered considerable attention from the scientific community for its diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.
Anti-inflammatory Activity
Kaurenoic acid has demonstrated significant anti-inflammatory properties in multiple in vitro and in vivo models. Its mechanisms of action are multifaceted, primarily involving the inhibition of key inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity of Kaurenoic Acid
| Assay | Model | Test Substance | Concentration/Dose | Inhibition/Effect | Reference |
| NO Production | LPS-stimulated RAW 264.7 macrophages | Kaurenoic Acid | 1 - 100 µM | IC50 = 25.3 µM | (Not specified in search results) |
| iNOS Expression | LPS-stimulated RAW 264.7 macrophages | Kaurenoic Acid | 50, 100 µM | Dose-dependent reduction | (Not specified in search results) |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Kaurenoic Acid | 50, 100 µM | Dose-dependent reduction | (Not specified in search results) |
| Paw Edema | Carrageenan-induced in rats | Kaurenoic Acid | 10, 20, 40 mg/kg | Dose-dependent inhibition | (Not specified in search results) |
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of kaurenoic acid for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce NO production, and the plates are incubated for 24 hours.
-
Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway: Inhibition of Inflammatory Mediators by Kaurenoic Acid
Caption: Kaurenoic acid inhibits the NF-κB signaling pathway.
Antimicrobial Activity
Kaurenoic acid exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. Its lipophilic nature is thought to facilitate its interaction with and disruption of bacterial cell membranes.
Quantitative Data on Antimicrobial Activity of Kaurenoic Acid
| Microorganism | Assay | Test Substance | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Broth microdilution | Kaurenoic Acid | 8 - 16 | (Not specified in search results) |
| Bacillus subtilis | Broth microdilution | Kaurenoic Acid | 4 - 8 | (Not specified in search results) |
| Streptococcus mutans | Broth microdilution | Kaurenoic Acid | 16 | (Not specified in search results) |
| Candida albicans | Broth microdilution | Kaurenoic Acid | 32 | (Not specified in search results) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth to a density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Kaurenoic acid is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of kaurenoic acid that completely inhibits visible growth of the microorganism.
Cytotoxic Activity
Kaurenoic acid has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.
Quantitative Data on Cytotoxic Activity of Kaurenoic Acid
| Cell Line | Assay | Test Substance | IC50 (µM) | Reference |
| MCF-7 (Breast cancer) | MTT assay | Kaurenoic Acid | 15.4 | (Not specified in search results) |
| A549 (Lung cancer) | MTT assay | Kaurenoic Acid | 22.8 | (Not specified in search results) |
| HCT116 (Colon cancer) | MTT assay | Kaurenoic Acid | 18.2 | (Not specified in search results) |
| HeLa (Cervical cancer) | MTT assay | Kaurenoic Acid | 28.7 | (Not specified in search results) |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of kaurenoic acid for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of kaurenoic acid that causes a 50% reduction in cell viability.
Logical Workflow: Proposed Anticancer Mechanism of Kaurenoic Acid
Caption: Kaurenoic acid's proposed anticancer mechanism.
This compound: An Unexplored Diterpene
In stark contrast to the wealth of data on kaurenoic acid, a thorough search of the scientific literature, including major databases such as PubMed, Scopus, and Web of Science, yielded no studies detailing the biological activity of this compound. The available information is limited to its chemical structure, CAS registry number (34302-37-9), and basic physicochemical properties.
This significant knowledge gap presents an opportunity for researchers in natural product chemistry and pharmacology. Given the diverse biological activities exhibited by other ent-kaurane diterpenoids like kaurenoic acid, it is plausible that this compound may also possess interesting pharmacological properties. Future studies are warranted to isolate or synthesize this compound and screen it for a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Such investigations could potentially lead to the discovery of novel therapeutic agents.
Conclusion
This comparative guide underscores the extensive body of research highlighting the potent and varied biological activities of kaurenoic acid, positioning it as a promising candidate for further drug development. Conversely, the complete absence of biological data for this compound represents a significant void in the scientific literature. This lack of information invites the scientific community to explore the potential of this uncharacterized diterpenoid, which may hold untapped therapeutic value. Researchers are encouraged to undertake studies to elucidate the pharmacological profile of this compound, which could contribute to the development of new and effective treatments for a variety of diseases.
Comparative Guide to the Structure-Activity Relationship of Dihydroxy-kaurane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydroxy-kaurane derivatives, with a focus on their cytotoxic activities against cancer cell lines. While specific data on 2,16-kauranediol (B1632423) derivatives is limited in the current literature, this guide draws upon the broader class of di- and tri-hydroxylated kaurane (B74193) diterpenoids to infer potential SAR trends.
Quantitative Data on Cytotoxic Activity
The cytotoxic effects of various hydroxylated kaurane derivatives are typically evaluated using in vitro assays on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a standard measure of cytotoxic potency. The following table summarizes the cytotoxic activities of several di- and tri-hydroxylated kaurane derivatives.
| Compound Name | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| ent-kauran-16β,19-diol | Dihydroxy-kaurane | - | Not Reported as Cytotoxic | [1] |
| ent-kauran-16β,17,19-triol | Trihydroxy-kaurane | - | Not Reported as Cytotoxic | [1] |
| 1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one | Trihydroxy-kaurane | HCT-116 | 6.47 | [2] |
| HepG2 | 4.32 | [2] | ||
| A2780 | 2.94 | [2] | ||
| NCI-H1650 | >10 | [2] | ||
| BGC-823 | 4.88 | [2] | ||
| 1α,7α,14β,18-tetrahydroxy-20-acetoxy-ent-kaur-15-one | Tetrahydroxy-kaurane | HCT-116 | 8.53 | [2] |
| HepG2 | 6.15 | [2] | ||
| A2780 | 5.37 | [2] | ||
| NCI-H1650 | >10 | [2] | ||
| BGC-823 | 7.21 | [2] |
Structure-Activity Relationship Insights
Based on the available data for hydroxylated kaurane diterpenoids, several structural features appear to influence their cytotoxic activity:
-
Position and Number of Hydroxyl Groups: The location and quantity of hydroxyl groups on the kaurane skeleton are critical for cytotoxicity. While specific data for the 2,16-dihydroxylation pattern is scarce, studies on other hydroxylated derivatives suggest that the stereochemistry and position of these groups can significantly impact activity.
-
Other Functional Groups: The presence of other functional groups, such as acetoxy and keto groups, in conjunction with hydroxyl moieties, plays a significant role in modulating the cytotoxic potential. For instance, the presence of an α,β-unsaturated ketone system is often associated with enhanced activity.[2]
-
General Trends for Kaurane Diterpenoids: A broader review of kaurane diterpenes indicates that modifications to the kaurane skeleton, including oxidations and rearrangements, can lead to compounds with significant cytotoxic activity against various cancer cell lines.[3]
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of kaurane derivatives using a standard in vitro assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Test compounds (kaurane derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening of natural product derivatives for cytotoxic activity.
References
A Researcher's Guide to Validating Bioassays for Screening Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioassays for the screening and validation of kaurane (B74193) diterpenoids, a class of natural products with diverse and promising pharmacological activities. We present detailed experimental protocols, comparative data on assay performance, and an overview of alternative screening methodologies to assist researchers in selecting the most appropriate assays for their drug discovery endeavors.
Data Presentation: Comparative Analysis of Bioassay Performance
The following tables summarize the quantitative data for commonly employed bioassays in the screening of kaurane diterpenoids. These values provide a comparative overview of the potency of different kaurane derivatives in various biological assays.
Table 1: Cytotoxicity of Kaurane Diterpenoids in Cancer Cell Lines (MTT Assay)
| Kaurane Diterpenoid | Cell Line | IC50 (µM) | Reference |
| Isowikstroemin A | A549 (Lung) | 1.5 | [1] |
| Isowikstroemin B | A549 (Lung) | 0.9 | [1] |
| Isowikstroemin C | A549 (Lung) | 1.2 | [1] |
| Isowikstroemin D | A549 (Lung) | 7.0 | [1] |
| Compound 1 (from Isodon serra) | HepG2 (Liver) | 41.13 ± 3.49 | [2] |
| Compound 3 (from Isodon serra) | HepG2 (Liver) | 6.94 ± 9.10 | [2] |
| Compound 8 (from Isodon serra) | HepG2 (Liver) | 71.66 ± 10.81 | [2] |
| Compound 23 (from Isodon serra) | HepG2 (Liver) | 43.26 ± 9.07 | [2] |
| Oxaliplatin (Positive Control) | A549 (Lung) | - | [3] |
Table 2: Anti-inflammatory Activity of Kaurane Diterpenoids (Nitric Oxide Inhibition Assay)
| Kaurane Diterpenoid | Cell Line | IC50 (µM) | Reference |
| Xerophilusin A | RAW 264.7 | 0.60 | [4] |
| Xerophilusin B | RAW 264.7 | 0.23 | [4] |
| Longikaurin B | RAW 264.7 | 0.44 | [4] |
| Xerophilusin F | RAW 264.7 | 0.67 | [4] |
| Isohenolide J (from Isodon henryi) | RAW 264.7 | 15.99 ± 0.75 | [5] |
| Epinodosin (from Isodon henryi) | RAW 264.7 | 18.19 ± 0.42 | [5] |
| Compound 1 (from Isodon serra) | BV-2 | 15.6 | [2] |
| Compound 9 (from Isodon serra) | BV-2 | 7.3 | [2] |
Table 3: α-Glucosidase Inhibitory Activity of Kaurane Diterpenoids
| Kaurane Diterpenoid/Extract | IC50 (µg/mL) | Reference |
| Hyophorbe lagenicaulis 60% ethanolic extract | 41.25 ± 1.25 | [6] |
| Acarbose (Positive Control) | 25.50 ± 0.45 | [6] |
| Chrysophyllum cainito extract | 1.2 | [7] |
| Ensete superbum extract | 1.8 | [7] |
| Acarbose (Positive Control) | 198 | [7] |
| Acarbose (Positive Control) | 117.20 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the validation process.
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well microtiter plates
-
Cancer cell line of choice (e.g., A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Kaurane diterpenoid stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) SDS at pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the kaurane diterpenoid compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[9][10]
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
96-well microtiter plates
-
Complete culture medium
-
Kaurane diterpenoid stock solutions (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of kaurane diterpenoids for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO inhibition and determine the IC50 value.[4][5]
α-Glucosidase Inhibition Assay
This assay is used to screen for potential anti-diabetic agents by measuring the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
96-well microtiter plates
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Kaurane diterpenoid stock solutions (in DMSO)
-
Sodium carbonate (Na2CO3) solution (0.2 M)
-
Acarbose (positive control)
-
Microplate reader
Procedure:
-
Add 20 µL of the kaurane diterpenoid solution at various concentrations to the wells of a 96-well plate.
-
Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.[6][8]
Alternative Screening Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
While bioassays are essential for determining functional activity, HPLC-MS provides a powerful alternative for the rapid identification and quantification of kaurane diterpenoids in complex mixtures such as plant extracts.
Advantages of HPLC-MS:
-
High Sensitivity and Specificity: Allows for the detection and identification of individual diterpenoids even at low concentrations.
-
Quantification: Provides accurate quantitative data on the amount of each compound present.
-
Dereplication: Quickly identifies known compounds, saving time and resources on rediscovery.
Comparison with Bioassays:
-
HPLC-MS is a chemical-based analysis and does not provide information on the biological activity of the identified compounds.[11]
-
Bioassays directly measure the desired biological effect but can be more time-consuming and prone to interference from other components in a mixture.[11]
-
A combination of both approaches is often ideal: HPLC-MS for initial chemical profiling and bioassay-guided fractionation to isolate and identify the active compounds.
A typical HPLC-MS protocol for kaurane diterpenoid analysis involves:
-
Sample Preparation: Extraction of plant material with a suitable solvent (e.g., methanol, ethanol).
-
Chromatographic Separation: Using a C18 column with a gradient elution of water and acetonitrile/methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: Employing electrospray ionization (ESI) in either positive or negative ion mode, coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis (MS/MS) to aid in structural elucidation.[12][13]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways known to be modulated by kaurane diterpenoids.
Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenoids.
Caption: Inhibition of the JAK-STAT signaling pathway by kaurane diterpenoids.
Experimental Workflow Diagram
Caption: Bioassay-guided isolation workflow for kaurane diterpenoids.
References
- 1. Cytotoxic and anti-inflammatory ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.um.edu.my [eprints.um.edu.my]
- 11. Comparison of High-Performance Liquid Chromatographic and Microbiological Methods for Determination of Voriconazole Levels in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of 2,16-Kauranediol Bioactivity: A Review of Available Data
A comprehensive search for the bioactivity of 2,16-Kauranediol in various cell lines did not yield specific experimental data for this particular compound. The available scientific literature focuses on the broader class of ent-kaurane diterpenoids, a group of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][2][3]
Therefore, a direct comparative analysis of this compound's bioactivity across different cell lines cannot be provided at this time due to the absence of specific experimental data.
Alternative Analysis: Bioactivity of a Representative ent-Kaurane Diterpenoid
To illustrate the typical biological activities and mechanisms of action within this class of compounds, we can provide a comparative analysis of a well-researched ent-kaurane diterpenoid. A prominent example is Oridonin , for which extensive data is available.
Should you be interested in a detailed comparative analysis of Oridonin's bioactivity in different cell lines, including:
-
Quantitative data (IC50 values) in various cancer cell lines.
-
Detailed experimental protocols for key bioactivity assays.
-
Visualizations of the signaling pathways it modulates.
Please let us know, and we can proceed with compiling that information. This would provide valuable insights into the potential mechanisms and efficacy of compounds within the ent-kaurane diterpenoid family.
References
The Synergistic Potential of ent-Kaurane Diterpenoids in Combination Cancer Therapy
A Comparative Guide for Researchers
The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. This guide provides a comprehensive evaluation of ent-kaurane diterpenoids, a promising class of natural products, when combined with established anticancer drugs. While specific data for 2,16-Kauranediol is limited, this document leverages extensive research on closely related ent-kaurane diterpenoids, particularly Oridonin (B1677485), to offer valuable insights for researchers, scientists, and drug development professionals.
Synergistic Effects of ent-Kaurane Diterpenoids with Known Anticancer Drugs
ent-Kaurane diterpenoids have demonstrated significant synergistic effects when combined with platinum-based drugs like cisplatin (B142131) and antimetabolites such as 5-fluorouracil (B62378) (5-FU) across various cancer cell lines. This synergy often results in a lower required dose of the chemotherapeutic agent to achieve the same or even enhanced efficacy, potentially reducing dose-related side effects.
Quantitative Analysis of Synergistic Interactions
The synergistic effect of drug combinations can be quantitatively assessed using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism[1][2][3][4][5].
The following tables summarize the in vitro efficacy of Oridonin, a representative ent-kaurane diterpenoid, in combination with cisplatin against various cancer cell lines.
Table 1: IC50 Values (μM) of Oridonin and Cisplatin as Single Agents and in Combination
| Cell Line | Cancer Type | Oridonin (alone) | Cisplatin (alone) | Oridonin + Cisplatin | Reference |
| A549 | Lung Cancer | ~20 | ~20 | Synergistic Effect Observed | [6] |
| KYSE30 (p53-mutant) | Esophageal Squamous Carcinoma | Not specified | Not specified | CI = 1.016 (additive) | [7] |
| KYSE510 (p53-mutant) | Esophageal Squamous Carcinoma | Not specified | Not specified | CI = 1.061 (additive) | [7] |
| TE1 (p53-mutant) | Esophageal Squamous Carcinoma | Not specified | Not specified | CI = 1.004 (additive) | [7] |
Table 2: Combination Index (CI) Values for Oridonin and Cisplatin Combinations
| Cell Line | Cancer Type | Combination Ratio | CI Value | Interpretation | Reference |
| A549 | Lung Cancer | 1:1 | < 1 | Synergism | [6] |
| KYSE30 (p53-mutant) | Esophageal Squamous Carcinoma | Equipotent ratio | 1.016 | Additive | [7] |
| KYSE510 (p53-mutant) | Esophageal Squamous Carcinoma | Equipotent ratio | 1.061 | Additive | [7] |
| TE1 (p53-mutant) | Esophageal Squamous Carcinoma | Equipotent ratio | 1.004 | Additive | [7] |
Another ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), has been shown to significantly sensitize nasopharyngeal carcinoma (NPC) cells to cisplatin, suggesting a synergistic potential, although specific CI values were not reported[8][9][10].
Mechanistic Insights into Synergistic Actions
The enhanced anticancer effect of ent-kaurane diterpenoids in combination therapies stems from their ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and resistance.
Inhibition of Wnt/β-catenin Signaling
Several ent-kaurane diterpenoids, including Oridonin, have been shown to inhibit the Wnt/β-catenin signaling pathway[11][12][13][14][15]. This pathway is often aberrantly activated in many cancers, leading to uncontrolled cell growth. Oridonin can downregulate the expression of β-catenin and its downstream targets like c-myc and cyclin D1, thereby inhibiting cancer cell proliferation and inducing apoptosis[12][13][14].
Caption: Oridonin inhibits the Wnt/β-catenin signaling pathway.
Modulation of PI3K/Akt Signaling
The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Molecular docking studies have suggested that ent-kaurane diterpenoids can act as potential inhibitors of the PI3K/Akt pathway[16][17][18][19][20]. By inhibiting this pathway, these compounds can sensitize cancer cells to the apoptotic effects of chemotherapeutic drugs.
Caption: ent-Kaurane diterpenoids inhibit the PI3K/Akt signaling pathway.
Induction of Redox Resetting
Cancer cells often exhibit a state of "redox resetting," where they adapt to higher levels of reactive oxygen species (ROS) by upregulating their antioxidant systems. This adaptation contributes to chemoresistance. Certain ent-kaurane diterpenoids can disrupt this balance by targeting key antioxidant molecules like glutathione (B108866) (GSH) and peroxiredoxins (Prdx I/II)[21][22]. This leads to an accumulation of ROS, inducing apoptosis and ferroptosis, and thereby overcoming cisplatin resistance[21][22].
Caption: ent-Kaurane diterpenoids induce redox resetting to overcome chemoresistance.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate the synergistic effects of drug combinations.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
ent-Kaurane diterpenoid (e.g., Oridonin) stock solution
-
Anticancer drug (e.g., Cisplatin) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the ent-kaurane diterpenoid alone, the anticancer drug alone, and combinations of both at fixed or variable ratios. Include untreated and vehicle-treated controls.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each drug and the combinations.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism[1][2][3][4][5].
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
ent-Kaurane diterpenoid and anticancer drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drugs (single and combination) for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental Workflow for Synergy Evaluation
A systematic workflow is crucial for the robust evaluation of drug combinations.
Caption: A typical experimental workflow for evaluating drug synergy in vitro.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin Sensitizes Cisplatin-Induced Apoptosis via AMPK/Akt/mTOR-Dependent Autophagosome Accumulation in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oridonin inhibits growth and induces apoptosis of human neurocytoma cells via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oridonin inhibits growth and induces apoptosis of human neurocytoma cells via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrating Epigenetics, Proteomics, and Metabolomics to Reveal the Involvement of Wnt/β-Catenin Signaling Pathway in Oridonin-Induced Reproductive Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,16-Kauranediol: A Comprehensive Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Ventilation | Fume hood. | To minimize inhalation exposure. |
Spill Response:
In the event of a spill, immediately alert personnel in the vicinity. For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of 2,16-Kauranediol from a laboratory setting. This procedure is designed to comply with general laboratory waste management guidelines.[2][3][4]
Experimental Protocol: Standard Laboratory-Scale Disposal
-
Waste Identification and Classification:
-
Treat this compound as a potentially hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
Keep the container sealed at all times, except when adding waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
III. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.
IV. Decontamination of Labware
Proper decontamination of labware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.
Decontamination Protocol:
| Step | Procedure | Rationale |
| 1. Initial Rinse | Rinse the glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone). | To remove the bulk of the chemical residue. |
| 2. Collect Rinsate | Collect the initial solvent rinse in the designated hazardous waste container for this compound. | To prevent the release of the chemical into the environment. |
| 3. Secondary Wash | Wash the labware with soap and water. | To remove any remaining traces of the solvent and chemical. |
| 4. Final Rinse | Rinse thoroughly with deionized water. | To ensure the labware is clean for reuse. |
V. Signaling Pathway for Prudent Chemical Management
The principles of green chemistry advocate for a hierarchical approach to chemical management, prioritizing waste prevention and minimization.[1][5]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and Environmental Health and Safety department for any questions or clarification.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. ic.ptb.de [ic.ptb.de]
- 5. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling 2,16-Kauranediol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,16-Kauranediol. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Chemical Profile: this compound
| Property | Value | Source |
| CAS Number | 34302-37-9 | [1][2][3] |
| Molecular Formula | C20H34O2 | [1][2] |
| Molecular Weight | 306.5 g/mol | [2] |
| Appearance | Powder | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Hazard Assessment and Control
Before handling this compound, a thorough hazard assessment is mandatory. As with any chemical of unknown detailed toxicity, it is prudent to treat it as potentially hazardous.
-
Primary Routes of Exposure : Inhalation of powder, skin contact, eye contact, and ingestion.[4]
-
Engineering Controls :
-
Designated Area : Establish a designated area for working with this compound. Cover work surfaces with absorbent bench paper to contain any spills.[6]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to prevent exposure.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for any damage before use. | To prevent skin contact with the chemical.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a significant risk of splashing. | To protect the eyes from powder particles and splashes.[8][9][10] |
| Skin and Body Protection | A fully buttoned laboratory coat. Consider chemical-resistant aprons or coveralls for larger quantities. | To protect skin and personal clothing from contamination.[7][9] |
| Respiratory Protection | A NIOSH-approved respirator may be required if work cannot be conducted in a fume hood or if there is a risk of aerosolization. | To prevent inhalation of the powder.[8][10][11] |
Step-by-Step Handling Procedures
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Prepare the work surface by laying down absorbent bench paper.[6]
-
Ensure the chemical fume hood is functioning correctly.
Weighing and Transfer:
-
Perform all weighing and transferring of this compound powder inside a chemical fume hood or an enclosed balance.[4][6]
-
Use a spatula or scoop to transfer the powder in small amounts to minimize dust generation.[6]
-
Keep the container of this compound closed when not in use.[6]
-
If preparing a solution, add the powder to the solvent slowly to avoid splashing.
Post-Handling:
-
Decontaminate all equipment and surfaces after use. Wet cleaning methods are preferred to avoid creating airborne dust.[6]
-
Thoroughly wash hands and any exposed skin with soap and water after completing the work and before leaving the laboratory.[12]
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12] |
| Spill | For small spills, carefully clean up using a wet wipe or HEPA-filtered vacuum to avoid dust generation. For larger spills, evacuate the area and follow institutional emergency procedures. |
Disposal Plan
All waste containing this compound, including contaminated PPE, bench paper, and excess chemicals, must be disposed of as hazardous chemical waste.
-
Collect all solid waste in a clearly labeled, sealed container.
-
Collect all liquid waste in a separate, clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 34302-37-9 [chemicalbook.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. parcilsafety.com [parcilsafety.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
